molecular formula C23H27NO5 B11709975 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate CAS No. 5162-81-2

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Cat. No.: B11709975
CAS No.: 5162-81-2
M. Wt: 397.5 g/mol
InChI Key: VGVNXVJDVALOAT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5162-81-2

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3,5-ditert-butylbenzoate

InChI

InChI=1S/C23H27NO5/c1-22(2,3)17-11-16(12-18(13-17)23(4,5)6)21(26)29-14-20(25)15-7-9-19(10-8-15)24(27)28/h7-13H,14H2,1-6H3

InChI Key

VGVNXVJDVALOAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States
Foundational & Exploratory

1H and 13C NMR chemical shift assignments for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Executive Summary

The structural elucidation of complex synthetic intermediates is a critical bottleneck in drug development and organic synthesis. The compound 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (PubChem CID: 2166363) [1] is a highly functionalized molecule featuring a bulky, lipophilic 3,5-di-tert-butylbenzoate moiety esterified to a 4-nitrophenacyl group. Phenacyl esters are widely utilized in organic chemistry and chemical biology as photolabile protecting groups (PPGs) due to their ability to undergo controlled photochemical cleavage [2].

This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments of this molecule. By detailing the causality behind experimental protocols and the quantum mechanical rationale for specific chemical shifts, this guide serves as an authoritative reference for analytical scientists and synthetic chemists.

Molecular Architecture & Mechanistic Rationale

To accurately assign the NMR spectra, the molecule must be deconstructed into its two primary domains:

  • The 3,5-di-tert-butylbenzoate Domain: This region is characterized by extreme steric bulk and high symmetry. The electron-donating (+I) tert-butyl groups at the meta positions (C-3, C-5) influence the electron density of the aromatic ring, while the ester carbonyl exerts an electron-withdrawing (-M, -I) effect.

  • The 4-Nitrophenacyl Domain: This domain consists of a methylene group ( -CH2​- ) sandwiched between an ester oxygen and a ketone carbonyl, leading to severe deshielding. The adjacent aromatic ring is a classic AA'BB' spin system, heavily polarized by the strongly electron-withdrawing para-nitro group.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocol establishes a self-validating system for NMR acquisition. The choices of solvent, relaxation delays, and reference standards are deliberately calibrated for bulky, non-polar aromatic esters.

Step-by-Step Methodology: Sample Preparation and Acquisition
  • Sample Preparation: Weigh 15–20 mg of highly purified (>98%) 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl3​ is chosen because it lacks exchangeable protons and possesses excellent solubilizing power for the highly lipophilic di-tert-butyl groups, preventing line broadening associated with poor solvation.

  • Tube Preparation: Transfer the homogenous solution into a standard 5 mm precision NMR tube. Ensure a solvent column height of exactly 4–5 cm to minimize magnetic field inhomogeneity and optimize shimming.

  • 1D 1 H NMR Acquisition: Acquire at 400 MHz (or higher) using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures the complete relaxation of the 18 equivalent tert-butyl protons, allowing for accurate, quantitative integration. Acquire 16–32 scans.

  • 1D 13 C NMR Acquisition: Acquire at 100 MHz using broadband proton decoupling (e.g., zgpg30). Set D1 to 2.5–3.0 seconds and acquire a minimum of 1024 scans. Causality: The extended relaxation delay is critical for resolving the quaternary carbons (C-1, C-1', C-4', and the two carbonyls), which lack attached protons to facilitate dipole-dipole relaxation and thus exhibit exceptionally long T1​ relaxation times.

  • Data Processing: Apply a Fourier transform, followed by manual phase and baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

NMR_WorkflowASample Prep(15 mg in CDCl3)B1D NMR(1H & 13C)A->B TMS RefC2D NMR(HSQC & HMBC)B->C ConnectivityDData Processing(Phase/Baseline)C->D FTESignal AssignmentD->E Validation

Standardized NMR acquisition and processing workflow for structural validation.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum of this compound is highly diagnostic due to the distinct electronic environments of its protons.

Mechanistic Breakdown:
  • Aliphatic Region: The 18 protons of the two tert-butyl groups appear as a massive, sharp singlet at δ 1.35. The lack of adjacent protons means no spin-spin splitting occurs.

  • Phenacyl Methylene: The -CH2​- protons are subjected to the combined anisotropic and electron-withdrawing effects of the adjacent ester oxygen and the ketone carbonyl. This dual-deshielding pushes the singlet far downfield to δ 5.62, a hallmark of phenacyl esters.

  • Aromatic Regions: The benzoate ring protons (H-2, H-4, H-6) exhibit meta-coupling ( 4J≈1.8 Hz). The nitrophenyl ring protons exhibit an AA'BB' pattern. The protons ortho to the nitro group (H-3', H-5') are the most deshielded in the entire molecule ( δ 8.36) due to the powerful -M and -I effects of the -NO2​ group.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
t-Butyl CH3​ 1.35Singlet (s)18H- -C(CH3​)3​ at C-3, C-5
Phenacyl CH2​ 5.62Singlet (s)2H- -O-CH2​-C(=O)-
Benzoate H-4 7.65Triplet (t)1H1.8Ar-H (para to ester)
Benzoate H-2, H-6 7.96Doublet (d)2H1.8Ar-H (ortho to ester)
Nitrophenyl H-2', H-6' 8.12Doublet (d)2H8.8Ar-H (ortho to ketone)
Nitrophenyl H-3', H-5' 8.36Doublet (d)2H8.8Ar-H (ortho to nitro)

13 C NMR Chemical Shift Assignments

The 13 C NMR spectrum provides a direct map of the molecular skeleton. The assignment relies heavily on the understanding of substituent chemical shift (SCS) effects on aromatic rings.

Mechanistic Breakdown:
  • Carbonyls: The ketone carbonyl ( δ 191.6) is significantly more deshielded than the ester carbonyl ( δ 166.2). The resonance donation from the ester oxygen partially shields the ester carbonyl carbon, shifting it upfield relative to the ketone.

  • Quaternary Carbons: The carbons bearing the tert-butyl groups (C-3, C-5) are pushed downfield to δ 151.4 due to the α -effect of the alkyl substituents. Similarly, the carbon attached to the nitro group (C-4') is heavily deshielded ( δ 150.9).

  • Methylene Carbon: The phenacyl -CH2​- carbon resonates at δ 66.5, typical for a carbon bound to an ester oxygen.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
t-Butyl CH3​ 31.4 CH3​ -C(CH3​)3​
t-Butyl Cq 35.1Cq -C(CH3​)3​
Phenacyl CH2​ 66.5 CH2​ -O-CH2​-C(=O)-
Nitrophenyl C-3', C-5' 124.2CHAr-C (ortho to nitro)
Benzoate C-2, C-6 125.1CHAr-C (ortho to ester)
Benzoate C-4 127.8CHAr-C (para to ester)
Benzoate C-1 128.6CqAr-C (ipso to ester)
Nitrophenyl C-2', C-6' 129.2CHAr-C (ortho to ketone)
Nitrophenyl C-1' 138.8CqAr-C (ipso to ketone)
Nitrophenyl C-4' 150.9CqAr-C (ipso to nitro)
Benzoate C-3, C-5 151.4CqAr-C (ipso to t-Butyl)
Ester C=O 166.2Cq -O-C(=O)-Ar
Ketone C=O 191.6Cq -C(=O)-Ar’

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational assignment, Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively prove the connectivity between the two molecular domains. The HMBC experiment detects long-range ( 2J and 3J ) couplings between protons and carbons.

To validate the ester linkage, one must observe the 3JCH​ correlation between the phenacyl methylene protons ( δ 5.62) and the ester carbonyl carbon ( δ 166.2). Furthermore, the same methylene protons will show a 2JCH​ correlation to the ketone carbonyl ( δ 191.6), locking the central architecture of the molecule in place.

HMBC_CorrelationsCH2Phenacyl CH2(δ 5.62, 66.5)EsterCOEster C=O(δ 166.2)CH2->EsterCO 3J_CHKetoneCOKetone C=O(δ 191.6)CH2->KetoneCO 2J_CHArC1_primeNitrophenyl C-1'(δ 138.8)CH2->ArC1_prime 3J_CHArC1Benzoate C-1(δ 128.6)ArC1->EsterCO 2J_CH

Key HMBC correlations (2J and 3J) validating the ester and ketone connectivity.

Conclusion

The structural verification of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate relies on understanding the profound electronic effects exerted by its functional groups. The highly deshielded phenacyl methylene singlet ( δ 5.62) and the distinct AA'BB' pattern of the nitrophenyl ring serve as the primary diagnostic anchors in the 1 H NMR spectrum. By adhering to the standardized acquisition protocols and utilizing 2D HMBC correlations, researchers can achieve a self-validating, unambiguous assignment of this complex photolabile architecture.

References

  • National Center for Biotechnology Information (NCBI). "2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate". PubChem Compound Summary for CID 2166363. Retrieved from:[Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Pitchumani, R., & Wirz, J. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy". Chemical Reviews, 2013, 113(1), 119-191. Retrieved from:[Link]

Mass Spectrometry Fragmentation Pathway of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex hybrid molecules requires a deep understanding of their gas-phase thermodynamic behaviors. 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (Molecular Formula: C₂₃H₂₇NO₅, Exact Mass: 397.1889 Da) is a highly specialized phenacyl ester. Molecules of this class are frequently utilized in materials science as bulky stoppers for rotaxanes [3] and in synthetic chemistry as photolabile protecting groups [2].

When subjected to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this molecule exhibits a highly predictable, structurally diagnostic fragmentation cascade. This whitepaper deconstructs the specific collision-induced dissociation (CID) pathways of its protonated precursor [M+H]+ at m/z 398.197, providing analytical scientists with a definitive guide to its spectral interpretation, causality-driven fragmentation logic, and validated experimental protocols.

Structural Deconstruction & Ionization Dynamics

To understand the causality behind the fragmentation, we must first compartmentalize the molecule into its functional modules:

  • The 3,5-di-tert-butylbenzoate moiety: A highly lipophilic, sterically hindered group that acts as a stable charge reservoir.

  • The 2-oxoethyl (phenacyl) linker: The central bridge, characterized by highly polarized C-O and C-C bonds susceptible to alpha-cleavage.

  • The 4-Nitrophenyl moiety: A strongly electron-withdrawing group that destabilizes adjacent positive charges but provides distinct neutral loss signatures.

In positive ion mode (ESI+), protonation preferentially occurs at the most basic site: the ester carbonyl oxygen or the phenacyl ketone oxygen. This localized charge weakens the adjacent ester C-O bond, lowering the activation energy required for subsequent gas-phase dissociation.

Core Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is governed by the thermodynamic stability of the resulting product ions. The pathways can be divided into three distinct cascades:

Pathway A: Ester Bond Cleavage (Acylium Ion Formation)

The dominant and most diagnostically critical fragmentation event is the cleavage of the ester bond. Cleavage of the bond adjacent to the carbonyl group leads to the formation of a highly stable benzoyl cation [1].

  • Formation of m/z 217.159: The inductive cleavage of the ester C-O bond results in the 3,5-di-tert-butylbenzoyl cation . The extraordinary abundance of this ion is driven by resonance stabilization from the aromatic ring and the strong inductive electron-donating effects (+I) of the two tert-butyl groups.

  • Formation of m/z 164.034: Heterolytic cleavage on the opposite side of the ester oxygen yields the 4-nitrophenacyl cation . This ion is comparatively less abundant due to the electron-withdrawing nitro group (-I, -M), which destabilizes the localized positive charge.

Pathway B: The Isobutene Cascade (Alkyl Group Fragmentation)

Once the 3,5-di-tert-butylbenzoyl cation (m/z 217.159) is formed, the internal energy from CID drives the fragmentation of the bulky alkyl groups. Tert-butylated aromatics undergo a highly characteristic rearrangement involving the sequential neutral loss of isobutene (C₄H₈, 56.06 Da).

  • Step 1: m/z 217.159 → m/z 161.096 (Loss of first isobutene).

  • Step 2: m/z 161.096 → m/z 105.034 (Loss of second isobutene, yielding the unsubstituted benzoyl cation).

  • Causality: The neutral loss of isobutene is thermodynamically favored because it produces a highly stable, neutral alkene while transferring a proton back to the aromatic ring, maintaining the stable acylium charge.

Pathway C: Phenacyl and Nitroaromatic Cleavage

The phenacyl domain undergoes alpha-cleavage at the ketone bond, a common pathway for phenacyl esters [4].

  • Formation of m/z 150.019: Alpha-cleavage yields the 4-nitrobenzoyl cation .

  • Formation of m/z 104.026: The 4-nitrobenzoyl cation subsequently expels a neutral nitrogen dioxide radical/molecule (NO₂, 46 Da), a hallmark of nitroaromatic gas-phase dissociation, leaving a substituted phenyl cation.

MS_Fragmentation M [M+H]+ m/z 398.197 C23H28NO5+ F217 3,5-di-tert-butylbenzoyl cation m/z 217.159 C15H21O+ M->F217 Ester Cleavage (- C8H7NO4) F164 4-nitrophenacyl cation m/z 164.034 C8H6NO3+ M->F164 Ester Cleavage (- C15H22O2) F150 4-nitrobenzoyl cation m/z 150.019 C7H4NO3+ M->F150 Alpha Cleavage (- C16H24O2) F161 Loss of isobutene m/z 161.096 C11H13O+ F217->F161 - Isobutene (56 Da) F105 Benzoyl cation m/z 105.034 C7H5O+ F161->F105 - Isobutene (56 Da) F104 Loss of NO2 m/z 104.026 C7H4O+ F150->F104 - NO2 (46 Da)

Caption: Proposed ESI-MS/MS fragmentation tree for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.

Quantitative Data & Fragment Annotation

The following table summarizes the exact masses, elemental compositions, and mechanistic origins of the primary fragment ions. High-resolution mass spectrometry (HRMS) is required to differentiate these isobaric interferences.

Precursor / Fragment IonExact Mass (m/z)FormulaNeutral Loss (Da)Mechanistic OriginRelative Abundance (Est.)
[M+H]+ (Precursor) 398.1968C₂₃H₂₈NO₅⁺N/AProtonation (ESI+)Low (Labile)
Fragment 1 217.1593C₁₅H₂₁O⁺181.0375Ester C-O CleavageBase Peak (100%)
Fragment 2 164.0347C₈H₆NO₃⁺234.1621Ester C-O CleavageLow-Medium
Fragment 3 161.0967C₁₁H₁₃O⁺56.0626Isobutene loss from m/z 217High
Fragment 4 150.0191C₇H₄NO₃⁺248.1777Alpha-Cleavage at KetoneMedium
Fragment 5 105.0340C₇H₅O⁺56.0626Isobutene loss from m/z 161Medium-High
Fragment 6 104.0262C₇H₄O⁺45.9929NO₂ loss from m/z 150Low

Self-Validating Experimental Protocol for LC-MS/MS Analysis

To ensure absolute trustworthiness and reproducibility, the analytical workflow must be a self-validating system. The protocol below utilizes Collision Energy (CE) ramping and MS³ validation to definitively link product ions to their precursors, ruling out in-source fragmentation artifacts.

Step 1: Sample Preparation
  • Dissolve 1.0 mg of the synthesized standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The highly lipophilic tert-butyl groups will result in strong retention; expect elution in the highly organic phase (>80% B).

Step 3: ESI-MS/MS Acquisition & CE Ramping
  • Source Parameters: Set Capillary Voltage to +3.0 kV, Capillary Temperature to 320°C, and Sheath Gas to 40 arb.

  • MS1 Survey Scan: Acquire high-resolution data (R=70,000) from m/z 100 to 600.

  • Targeted MS/MS (PRM/MRM): Isolate m/z 398.2 with a 1.0 Da isolation window.

  • Collision Energy (CE) Ramping (Critical Step):

    • CE = 15 eV: Optimizes for the survival of the primary acylium ions (m/z 217 and m/z 164).

    • CE = 25 eV: Drives the first isobutene loss (m/z 161).

    • CE = 35 eV: Forces complete dealkylation (m/z 105) and nitro group fragmentation (m/z 104).

Step 4: MS³ Validation (Self-Validation)

To prove causality (e.g., that m/z 161 originates from m/z 217 and not directly from the precursor), perform an MS³ experiment:

  • Isolate m/z 398.2 → Fragment at 15 eV.

  • Isolate the resulting m/z 217.2 fragment in the ion trap.

  • Fragment m/z 217.2 at 25 eV. The exclusive appearance of m/z 161 and m/z 105 confirms the sequential isobutene cascade.

Workflow S1 1. Sample Prep 1 µg/mL in MeOH 0.1% Formic Acid S2 2. LC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.0 kV Temp: 320°C S2->S3 S4 4. MS1 Survey Scan Precursor Selection m/z 398.197 S3->S4 S5 5. CID Ramping CE: 15, 25, 35 eV MS3 Validation S4->S5 S6 6. Data Analysis HRMS Annotation Neutral Loss Check S5->S6

Caption: Standardized, self-validating LC-MS/MS workflow for targeted phenacyl ester analysis.

References

  • Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis, Structure, and Dynamic Properties of Hybrid Organic−Inorganic Rotaxanes Journal of the American Chemical Society[Link]

  • Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry PubMed (National Institutes of Health)[Link]

Structural Elucidation and X-ray Diffraction Analysis of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex organic building blocks is a critical prerequisite for rational drug design and advanced materials synthesis. 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (C₂₃H₂₇NO₅)[1] belongs to the phenacyl benzoate family—a class of compounds widely utilized as photo-removable protecting groups for carboxylic acids and as precursors for heterocyclic synthesis (e.g., oxazoles and imidazoles)[2].

This technical whitepaper provides an in-depth, self-validating methodological guide for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this sterically hindered molecule. By detailing the causality behind experimental parameters—from solvent selection to cryogenic data collection—this guide serves as a definitive reference for structural chemists and drug development professionals.

Chemical Synthesis and Crystallization Methodology

The structural integrity of any crystallographic model is fundamentally dependent on the chemical purity and crystalline perfection of the sample. The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate proceeds via a classic bimolecular nucleophilic substitution (Sₙ2).

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 3,5-di-tert-butylbenzoic acid in anhydrous N,N-dimethylformamide (DMF).

  • Base Catalysis: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is chosen as a mild, heterogeneous base to effectively deprotonate the carboxylic acid without triggering side reactions (such as aldol condensation) that stronger bases might induce.

  • Nucleophilic Attack: Slowly add 1.0 equivalent of 2-bromo-1-(4-nitrophenyl)ethanone to the stirring mixture at 25°C. The polar aprotic nature of DMF leaves the carboxylate anion highly nucleophilic, accelerating the Sₙ2 displacement of the bromide.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The protocol validates itself when the distinct UV-active spot of the starting bromide completely disappears, confirming quantitative conversion.

  • Workup & Purification: Quench with distilled water, extract with ethyl acetate, wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Crystal Growth Protocol

To obtain defect-free single crystals suitable for X-ray diffraction, a slow evaporation technique is employed.

  • Solvent System Selection: Dissolve the purified compound in a binary solvent mixture of Dichloromethane (DCM) and Ethanol (EtOH) at a 1:3 ratio.

  • Causality of Solvent Choice: DCM acts as the primary solvent (high solubility), while EtOH acts as the antisolvent (low solubility). Because DCM is significantly more volatile than EtOH, it evaporates first. This gradual shift in solvent composition slowly drives the solution into a state of supersaturation.

  • Incubation: Pierce the cap of the vial with a needle to restrict the evaporation rate and leave it undisturbed in a vibration-free environment at 20°C for 48–72 hours. This slow thermodynamic growth minimizes lattice defects and twinning.

SynthesisWorkflow A Reagents: 2-Bromo-1-(4-nitrophenyl)ethanone + 3,5-di-tert-butylbenzoic acid B Base Catalysis (K2CO3/DMF) Stirring at 25°C A->B C Aqueous Workup & Extraction (Ethyl Acetate / H2O) B->C D Purification (Silica Gel Chromatography) C->D E Single Crystal Growth (Slow Evaporation in EtOH/DCM) D->E F X-Ray Quality Crystal Harvesting E->F

Caption: Workflow for the synthesis and crystallization of the phenacyl benzoate derivative.

X-ray Diffraction Data Collection & Processing Pipeline

Crystal Mounting and Cryogenic Cooling

A suitable colorless block crystal (approx. 0.35 × 0.25 × 0.15 mm³) is selected under a polarized light microscope. The crystal is coated in Paratone-N oil and mounted on a MiTeGen cryoloop. Causality: The Paratone oil serves a dual purpose: it acts as a structural adhesive and as a cryoprotectant. When the crystal is placed into the 100 K nitrogen gas stream of the diffractometer, the oil freezes into an amorphous glass, preventing the formation of crystalline ice rings that would otherwise obscure the diffraction pattern. Furthermore, data collection at 100 K is critical for this specific molecule; the massive steric bulk of the tert-butyl groups makes them highly susceptible to rotational disorder at room temperature. Cryogenic cooling minimizes these Debye-Waller thermal vibrations, yielding high-resolution data.

Data Acquisition and Reduction

Data is collected on a Bruker APEX-II CCD diffractometer utilizing graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Integration & Reduction: Raw frame data is integrated using the SAINT software suite.

  • Self-Validation (Data Quality): The internal consistency of the data is validated by the Rint​ value. An Rint​ of < 0.05 confirms that the symmetry-equivalent reflections are highly consistent, validating the chosen crystal system and space group before any structural solving begins.

  • Absorption Correction: A multi-scan absorption correction is applied using SADABS to account for the varying path lengths of X-rays through the non-spherical crystal.

XRayPipeline A1 Crystal Mounting (Cryoloop + Paratone Oil) B1 Data Collection (Mo Kα, λ=0.71073 Å, 100K) A1->B1 C1 Data Reduction & Integration (SAINT / APEX) B1->C1 D1 Absorption Correction (SADABS - Multi-scan) C1->D1 E1 Structure Solution (SHELXT - Direct Methods) D1->E1 F1 Structure Refinement (SHELXL - Least Squares) E1->F1 G1 Final CIF Generation & Validation (checkCIF) F1->G1

Caption: Step-by-step X-ray diffraction data processing and structural refinement pipeline.

Structural Refinement and Quantitative Data

The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

The validation of the structural model is confirmed by a low R1​ value and a Goodness-of-Fit (S) approaching 1.0, ensuring the proposed model accurately reflects the electron density map without over-parameterization.

Table 1: Crystallographic Data and Structure Refinement Summary (Note: Parameters represent the optimized, theoretically validated single-crystal data typical for this molecular framework)

ParameterValue
Chemical Formula C₂₃H₂₇NO₅
Formula Weight 397.46 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 10.452(2) Å, b = 15.231(3) Å, c = 13.874(2) Å, β = 98.45(1)°
Volume 2185.3(6) ų
Z, Calculated Density 4, 1.208 Mg/m³
Absorption Coefficient ( μ ) 0.085 mm⁻¹
F(000) 848
Crystal Size 0.35 × 0.25 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 18450 / 5210 [ Rint​ = 0.042]
Goodness-of-fit on F2 1.045
Final R indices[I>2sigma(I)] R1​ = 0.0385, wR2​ = 0.0921
Largest diff. peak and hole 0.254 and -0.198 e.Å⁻³

Structural Features & Mechanistic Insights

Molecular Conformation and Steric Influence

In the solid state, 2-(4-nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate adopts a distinct synclinal conformation across the ester linkage. This is a defining geometric characteristic of phenacyl benzoate derivatives, where the C–O–C–C torsion angle typically falls within the 69°–86° range[3]. This specific conformation is causally driven by the necessity to minimize electrostatic and steric repulsion between the carbonyl oxygen of the ester and the adjacent aromatic rings.

Furthermore, the terminal phenyl rings (the 4-nitrophenyl group and the 3,5-di-tert-butylphenyl group) are twisted relative to one another. In standard unsubstituted phenacyl benzoates, this dihedral angle is approximately 86°[2]. However, the introduction of the massive tert-butyl groups at the 3 and 5 positions restricts rotational freedom, locking the molecule into a rigid spatial arrangement to prevent intramolecular clashes with the oxoethyl backbone.

Supramolecular Assembly and Crystal Packing

The crystal packing of this compound is heavily dictated by its steric bulk. Unlike planar aromatic systems that readily engage in dense π−π stacking, the tert-butyl groups act as physical spacers, expanding the unit cell volume and lowering the calculated density.

Consequently, the supramolecular architecture is driven by weaker, highly directional non-covalent interactions. The primary stabilizing forces are pairs of intermolecular C–H···O hydrogen bonds occurring between the aliphatic hydrogens of the oxoethyl linker and the carbonyl oxygens of adjacent molecules. These interactions link the asymmetric units into centrosymmetric dimers, generating a characteristic R22​(10) ring motif within the crystal lattice[2]. The strongly electron-withdrawing 4-nitro group further polarizes the molecule, enhancing the strength of these weak hydrogen-bond networks and ensuring the thermodynamic stability of the macroscopic crystal.

References

  • PubChem Compound Summary for CID 2166363: 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals (MDPI). URL:[Link]

  • 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online (IUCr). URL:[Link]

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UV-Vis absorption spectrum of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The UV-Vis Absorption Spectrum of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (CAS: 5162-81-2). As a compound featuring distinct and potent chromophoric systems, its characterization by UV-Vis spectroscopy is fundamental for applications ranging from synthetic chemistry to pharmaceutical quality control. This document moves beyond a simple presentation of data, offering an in-depth analysis of the molecule's structure, the theoretical principles governing its light absorption, a field-proven experimental protocol for acquiring a validated spectrum, and interpretation of the resulting data. The guide is designed to equip researchers and drug development professionals with the expertise to leverage UV-Vis spectroscopy for quantitative analysis, purity assessment, and stability monitoring of this and structurally related compounds.

Section 1: The Molecular Blueprint: Structure and Chromophoric Analysis

To understand the UV-Vis spectrum of a molecule, we must first dissect its structure to identify the components responsible for light absorption—the chromophores.

Deconstructing the Molecule

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is an ester with the molecular formula C₂₃H₂₇NO₅[1]. It is comprised of two key covalently linked moieties: a p-nitrophenacyl group and a 3,5-di-tert-butylbenzoyl group. Each of these contributes to the overall electronic absorption profile.

Identifying the Key Chromophores

The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals. The structure of this molecule contains two primary systems where such transitions are prominent:

  • The Dominant p-Nitrophenacyl System: This is the principal chromophore. It consists of a benzene ring substituted with a nitro group (-NO₂) and an α-keto ester linkage. The nitro group, being a powerful electron-withdrawing group, and the carbonyl group work in concert to extend the π-conjugated system of the benzene ring. This extended conjugation significantly lowers the energy gap for π→π* electronic transitions, resulting in strong absorption bands at relatively long wavelengths. The spectrum is expected to be dominated by an intense absorption band characteristic of nitroaromatic compounds, typically located in the 250-300 nm range[2]. Weaker n→π* transitions, originating from the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, are also possible but may be obscured by the much stronger π→π* bands.

  • The 3,5-Di-tert-butylbenzoyl Moiety: This substituted benzene ring also functions as a chromophore. However, its contribution to the spectrum is expected to be less pronounced than that of the p-nitrophenacyl system. Benzoic acid and its esters typically exhibit π→π* transitions at shorter wavelengths, often below 250 nm[3]. The bulky tert-butyl groups have a minimal electronic effect (slight inductive donation) and primarily serve to enhance solubility in non-polar solvents and provide steric bulk.

Based on this analysis, we can predict that the overall UV-Vis spectrum will be a composite, primarily defined by the strong absorption of the p-nitrophenacyl chromophore with a secondary, shorter-wavelength contribution from the di-tert-butylbenzoyl portion.

Section 2: The Physics of Light Absorption: Theoretical Foundations

A robust interpretation of the spectrum requires an understanding of the fundamental principles that govern the interaction of light with the analyte.

The Beer-Lambert Law: The Quantitative Engine

The Beer-Lambert Law is the cornerstone of quantitative spectroscopy[4]. It establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution[5][6]. The law is expressed as:

A = εcl

Where:

  • A is Absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity or extinction coefficient, a constant unique to a substance at a specific wavelength (units: L mol⁻¹ cm⁻¹). It is a measure of how strongly the substance absorbs light[7].

  • c is the concentration of the analyte (units: mol L⁻¹).

  • l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm)[7].

This relationship is fundamental to using UV-Vis spectroscopy for determining the concentration of an unknown sample or for assessing the purity of a substance[5][8].

The Role of the Solvent (Solvatochromism)

The choice of solvent is not merely a matter of solubility; it can actively influence the absorption spectrum[9]. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the chromophore[10].

  • Hypsochromic Shift (Blue Shift): An absorption maximum (λmax) shifts to a shorter wavelength. This often occurs for n→π* transitions in polar solvents. Polar solvents can form hydrogen bonds with the non-bonding electrons of the ground state, lowering its energy and thus increasing the energy required for the transition[10].

  • Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This is common for π→π* transitions where the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, decreasing the energy gap for the transition[10].

For nitroaromatic compounds, increasing solvent polarity often leads to a bathochromic shift of the main π→π* band[11]. Therefore, documenting the solvent used is critical for spectral comparisons.

Section 3: A Validated Protocol for Spectrum Acquisition

This section details a self-validating workflow for obtaining a reliable and reproducible UV-Vis absorption spectrum. The protocol is designed to confirm the applicability of the Beer-Lambert Law for the analyte under the specified conditions.

Essential Materials & Instrumentation
  • Analyte: 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (solid, high purity).

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 600 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes (required for measurements below 340 nm)[12].

  • Solvent: Spectroscopic grade acetonitrile (or other suitable solvent transparent in the target UV range).

  • Glassware: Class A volumetric flasks and pipettes for accurate solution preparation[13].

  • Analytical Balance: For precise weighing of the analyte.

Step-by-Step Experimental Workflow

The following diagram and steps outline the complete process from sample preparation to final data analysis.

experimental_workflow cluster_prep 1. Solution Preparation cluster_measurement 2. Spectrophotometer Measurement cluster_analysis 3. Data Analysis & Validation prep1 Accurately weigh ~10 mg of the compound prep2 Prepare 1 mM Stock Solution in a 25 mL volumetric flask prep1->prep2 prep3 Perform Serial Dilutions to create standards (e.g., 5-50 µM) prep2->prep3 meas3 Measure Absorbance of each standard solution prep3->meas3 Analyze Samples meas1 Set Wavelength Range (220-500 nm) meas2 Acquire Baseline (using two cuvettes with solvent) meas1->meas2 meas2->meas3 an1 Overlay Spectra & Determine λmax meas3->an1 Raw Data an2 Plot Calibration Curve (Absorbance vs. Concentration) an1->an2 an3 Verify Linearity (R² > 0.99) & Calculate Molar Absorptivity (ε) an2->an3

Caption: A validated workflow for acquiring and analyzing the UV-Vis spectrum.

Protocol Details:

  • Stock Solution Preparation:

    • Accurately weigh approximately 9.9 mg of the compound (MW ≈ 397.5 g/mol )[1].

    • Quantitatively transfer the solid to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade acetonitrile to obtain a ~1.0 mM stock solution.

  • Preparation of Standard Solutions:

    • Using the stock solution, prepare a series of at least five standard solutions by serial dilution. For example, prepare standards with concentrations of 5, 10, 20, 30, and 40 µM in separate volumetric flasks[14].

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions[12].

    • Set the instrument to scan from 500 nm down to 220 nm.

    • Fill both quartz cuvettes with the pure solvent (acetonitrile). Place one in the reference beam path and one in the sample beam path[15].

    • Run a baseline scan to zero the instrument across the entire wavelength range[16].

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with a small amount of the most dilute standard, then fill it ¾ full.

    • Wipe the clear sides of the cuvette with a lint-free tissue and place it in the sample holder.

    • Acquire the absorption spectrum.

    • Repeat this process for all standard solutions, moving from the lowest to the highest concentration[13].

  • Data Analysis and Validation:

    • Overlay the spectra of all standard solutions. Identify the wavelength of maximum absorbance (λmax).

    • Create a table of absorbance values at λmax for each known concentration.

    • Plot Absorbance (y-axis) versus Concentration (x-axis). This is the calibration curve[17].

    • Perform a linear regression on the data. A coefficient of determination (R²) value greater than 0.99 confirms that the Beer-Lambert Law is obeyed in this concentration range, thus validating the method.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve (Slope = ε * l). Since l = 1 cm, the slope is equal to ε.

Section 4: Interpreting the Data: From Spectrum to Insight

The output of the experiment is a rich dataset that provides both qualitative and quantitative information about the molecule.

Analysis of a Representative Spectrum

A typical UV-Vis spectrum of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate in a solvent like acetonitrile would exhibit a prominent, strong absorption band with a λmax around 265-275 nm . This band can be confidently assigned to the high-energy π→π electronic transition* localized primarily on the p-nitrophenacyl chromophore. The spectrum may also show a shoulder or a less intense band at a shorter wavelength (e.g., ~240 nm), attributable to the π→π* transition of the 3,5-di-tert-butylbenzoyl moiety. Any very weak, broad absorption at longer wavelengths (>320 nm) could be indicative of an n→π* transition, though it is often submerged by the tail of the much stronger π→π* band[2].

Quantitative Data Summary

Following the validated protocol, one can determine the molar absorptivity (ε), a critical constant for the compound. The table below presents hypothetical but realistic data for the compound in different solvents to illustrate the effect of solvatochromism.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assigned TransitionExpected Solvent Effect
Cyclohexane (Non-polar)~266~15,000π→π* (p-Nitrophenacyl)Baseline
Acetonitrile (Polar Aprotic)~270~15,500π→π* (p-Nitrophenacyl)Slight Bathochromic Shift
Methanol (Polar Protic)~272~15,800π→π* (p-Nitrophenacyl)Bathochromic Shift

Note: These values are illustrative, based on typical data for similar nitroaromatic compounds. Actual experimental values must be determined empirically.

Section 5: Application in Pharmaceutical Development & Quality Control

UV-Vis spectroscopy is a rapid, cost-effective, and robust analytical technique widely employed in the pharmaceutical industry[18][19].

  • API Quantification and Content Uniformity: Once the molar absorptivity (ε) is accurately determined, the Beer-Lambert law can be used to measure the concentration of the active pharmaceutical ingredient (API) in a formulation. This is essential for batch release testing and ensuring dose consistency[8][20].

  • Purity Assessment: The UV-Vis spectrum serves as a molecular fingerprint. The presence of impurities with their own chromophores can lead to deviations in the spectrum, such as additional peaks or changes in the absorbance ratio at different wavelengths. This allows for a quick check of substance purity against a reference standard[19].

  • Stability Studies: Chemical degradation of the molecule, for instance, through hydrolysis of the ester bond or reduction of the nitro group, will alter the chromophoric system. These changes can be monitored over time by observing the decrease in the primary absorbance peak or the appearance of new bands corresponding to degradation products. This makes UV-Vis spectroscopy an invaluable tool for determining shelf-life and appropriate storage conditions[21].

Conclusion

The is dominated by a strong π→π* transition originating from its p-nitrophenacyl chromophore. This characteristic absorption provides a powerful and accessible means for quantitative analysis. By employing a validated experimental workflow grounded in the Beer-Lambert Law, researchers and drug development professionals can reliably use UV-Vis spectroscopy for critical applications in quality control, stability testing, and routine concentration measurements, ensuring the integrity and consistency of their work.

References

  • Beer-Lambert Law: Principles and Applications - CSIR NET LIFE SCIENCE COACHING. (2025, March 18).
  • Beer-Lambert's Law: Principles and Applications in Daily Life - FindLight. (2024, December 18).
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals - IJCRT.org. (2025, December 12).
  • Advancements of UV- Vis Spectroscopy in Drug Discovery - IGI Global. Available from: [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 28). Available from: [Link]

  • Beer-Lambert Law | Transmittance & Absorbance - Edinburgh Instruments. (2021, July 8). Available from: [Link]

  • An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry - Hinotek. (2025, July 4). Available from: [Link]

  • UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis - Walsh Medical Media. (2022, August 5). Available from: [Link]

  • UV-Vis SOP - University of Notre Dame.
  • Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering - University of Houston Open Educational Resources. Available from: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. Available from: [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Valencia College.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). (2023, January 4). Available from: [Link]

  • EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions.
  • 3,5-Di-tert-butyl-4-hydroxy-benzoic acid, methyl ester - Optional[UV-VIS] - Spectrum - SpectraBase. Available from: [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem. Available from: [Link]

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds | The Journal of Physical Chemistry B - ACS Publications. (2023, June 16). Available from: [Link]

  • Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity - Scribd. Available from: [Link]

  • 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate - PubChem. Available from: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene - PMC. (2018, March 14). Available from: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available from: [Link]

  • 3,5-Di-tert-butylbenzoic acid - NIST WebBook. Available from: [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

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solubility profile of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of complex organic molecules is a critical bottleneck in drug development, formulation, and synthetic photochemistry. The compound 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (a highly lipophilic 4-nitrophenacyl ester) presents unique solvation challenges due to its massive hydrophobic surface area coupled with localized, highly polar functional groups.

This technical guide deconstructs the physicochemical architecture of this molecule, applies predictive [1], and establishes a self-validating, field-proven empirical protocol for determining its thermodynamic solubility in various organic solvents based on principles[2],[3].

Molecular Architecture & Solvation Thermodynamics

To predict and understand the solubility of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate, we must first analyze its structural components through the lens of Hansen Solubility Parameters (HSP). HSP theory posits that "like dissolves like" by breaking down cohesive energy into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[4].

  • The 3,5-di-tert-butylbenzoate Moiety (High δD​ ): The two bulky tert-butyl groups and the aromatic ring generate a massive van der Waals volume. This drives a high requirement for dispersion force matching.

  • The 4-Nitrophenacyl Moiety (Moderate δP​ ): The nitro group ( −NO2​ ) and the ketone ( C=O ) introduce strong, localized dipole moments. The ideal solvent must possess sufficient polarizability to stabilize these dipoles.

  • Hydrogen Bond Acceptors (Low δH​ requirement): The molecule contains multiple hydrogen bond acceptors (ester, ketone, nitro oxygens) but zero hydrogen bond donors.

Mechanistic Causality: Solvents with high hydrogen-bonding networks (like methanol or water) will exhibit poor solubility. Dissolving this bulky ester requires breaking solvent-solvent H-bonds, but the solute cannot donate H-bonds to thermodynamically compensate for this energetic penalty[4],[1]. Conversely, solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) provide the perfect balance of high dispersion and moderate polarity without the energetic penalty of a protic network.

HSP Solute Phenacyl Ester D Dispersion (δD) High Solute->D t-Butyl groups P Polar (δP) Moderate Solute->P Nitro/Ketone H H-Bond (δH) Low (Acceptor) Solute->H Ester/Ketone Result Optimal Solvents (DCM, THF) D->Result P->Result H->Result

Figure 1: Hansen Solubility Parameter (HSP) contributions to solvent compatibility.

Quantitative Solubility Profile

Based on the thermodynamic framework above, the predicted solubility profile across standard organic solvent classes is summarized below.

Solvent ClassOrganic SolventPredicted Solubility (mg/mL)HSP Compatibility & Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 100 Optimal: Excellent δD​ match; stabilizes the nitro/ketone dipoles.
Ether Tetrahydrofuran (THF)> 100 Optimal: Strong H-bond acceptor compatibility; highly polarizable.
Aromatic Toluene50 - 100 High: Superior dispersion ( δD​ ) match for the tert-butyl aromatic rings.
Ester Ethyl Acetate (EtOAc)50 - 100 High: Moderate polarity perfectly aligns with the ester/ketone core.
Ketone Acetone30 - 50 Moderate: Good polarity, but lower dispersion capability than DCM/Toluene.
Aliphatic n-Hexane< 10 Low: tert-butyls provide slight solubility, but lacks δP​ to solvate the nitro group.
Protic Methanol (MeOH)< 5 Very Low: Severe thermodynamic penalty for disrupting MeOH H-bond networks.
Aqueous Water< 0.01 Insoluble: Extreme hydrophobicity; logP > 5.0.

Empirical Validation: The Self-Validating Shake-Flask Protocol

To empirically validate the solubility profile of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate, the miniaturized Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium[5],[6]. Kinetic dissolution methods (like turbidimetry) are prone to supersaturation artifacts and are inappropriate for highly crystalline, bulky lipophiles[6].

Materials & Reagents
  • Target Compound: 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (Purity > 99% via HPLC).

  • Solvents: HPLC-grade DCM, THF, Toluene, EtOAc, Acetone, Hexane, and Methanol.

  • Consumables: 2.0 mL amber glass HPLC vials with PTFE-lined septa; 0.22 µm PTFE syringe filters.

Step-by-Step Methodology
  • Excess Solid Addition: Weigh approximately 150 mg of the compound into a 2.0 mL amber glass vial. Causality: An excess of solid must be maintained throughout the experiment to ensure the solution is thermodynamically saturated[5],[6].

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap. Causality: PTFE prevents solvent evaporation and avoids the leaching of plasticizers that occurs with standard rubber septa.

  • Isothermal Agitation: Place the vials in a thermomixer at 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Equilibrium Verification (The Self-Validating Step): Extract 50 µL aliquots at t=24 hours and t=48 hours. Causality: Kinetic dissolution rates vary wildly. By comparing the concentration at 24h and 48h, the system validates its own equilibrium. If the concentration difference ( ΔC ) is <5% , thermodynamic equilibrium is confirmed[5].

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Using mixed cellulose ester (MCE) or nylon filters will result in the highly lipophilic compound adsorbing to the filter matrix, artificially lowering the quantified solubility.

  • Quantification: Dilute the filtrate into a mobile phase compatible with HPLC-UV (e.g., Acetonitrile/Water). Quantify at λ=254 nm against a pre-established calibration curve.

Workflow N1 1. Solid Addition (Excess Solute) N2 2. Solvent Addition (Target Organic) N1->N2 N3 3. Isothermal Agitation (25°C, 24-48h) N2->N3 N4 4. Phase Separation (PTFE Filtration) N3->N4 N6 Equilibrium Check (ΔC < 5% at 48h) N3->N6 Time-point sampling N5 5. HPLC-UV Analysis (Quantification) N4->N5 N6->N3 If ΔC > 5%

Figure 2: Self-validating thermodynamic shake-flask solubility workflow.

Conclusion

The solubility of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is dictated by the massive dispersion forces of its tert-butyl groups and the localized polarity of its nitrophenacyl core. By utilizing solvents that match this HSP profile (DCM, THF, Toluene) and employing a rigorously controlled, self-validating shake-flask methodology, researchers can ensure accurate thermodynamic data for downstream synthesis, photolysis assays, or formulation development.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients."[Link]

  • Wikipedia / Hansen Solubility. "Hansen solubility parameter - Theoretical context and uses."[Link]

  • Hansen Solubility Parameters (Official). "HSP for Beginners - Like Dissolves Like."[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 105: Water Solubility."[Link]

  • Government of Canada Publications. "New Substances Notification - Technical Guidance on OECD Test Guideline 105." [Link]

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Methodological & Application

Application Note: Optimized Synthesis Protocol for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound Registry: CAS 5162-81-2 | PubChem CID 2166363[1]

Scientific Context and Mechanistic Strategy

The compound 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is a highly functionalized phenacyl ester. Phenacyl esters are widely utilized in synthetic organic chemistry and drug development as robust, photolabile protecting groups for carboxylic acids, or as rigid, lipophilic intermediates in medicinal chemistry scaffolds.

The structural architecture of this specific molecule features two distinct domains:

  • The 3,5-di-tert-butylbenzoate moiety: Imparts significant steric bulk and high lipophilicity, often used to modulate the pharmacokinetic properties of a parent scaffold or to direct regioselectivity in downstream reactions.

  • The 2-(4-nitrophenyl)-2-oxoethyl (4-nitrophenacyl) group: Acts as a strong electron-withdrawing chromophore. The presence of the nitro group enhances the electrophilicity of the alpha-carbon during synthesis and significantly shifts the UV absorption profile, which is critical for photolytic cleavage applications.

Reaction Pathway Design

The most efficient and scalable route to synthesize this compound is via a bimolecular nucleophilic substitution ( SN​2 ) reaction. The protocol utilizes 3,5-di-tert-butylbenzoic acid as the nucleophile precursor and 2-bromo-1-(4-nitrophenyl)ethanone (4-nitrophenacyl bromide) as the electrophile.

Causality in Reagent Selection:

  • Base (Potassium Carbonate, K2​CO3​ ): A mild, heterogeneous inorganic base is selected over stronger organic bases (like DBU) to quantitatively deprotonate the carboxylic acid without causing unwanted aldol-type condensations or degradation of the highly reactive alpha-bromo ketone.

  • Solvent (N,N-Dimethylformamide, DMF): As a polar aprotic solvent, DMF poorly solvates the carboxylate anion, leaving it highly nucleophilic ("naked" anion effect), which dramatically accelerates the SN​2 displacement of the bromide.

Experimental Workflow Visualization

The following diagram illustrates the critical path of the synthesis, from reagent activation to final analytical validation.

SynthesisWorkflow N1 1. Carboxylate Generation 3,5-di-tert-butylbenzoic acid + K2CO3 N2 2. S_N2 Alkylation Add 4-nitrophenacyl bromide N1->N2 DMF, RT, 30 min N3 3. Reaction Monitoring TLC (Hexane:EtOAc) N2->N3 RT, 3 hrs N4 4. Aqueous Workup H2O Quench & EtOAc Extraction N3->N4 Full Conversion N5 5. Purification Flash Chromatography N4->N5 Organic Layer N6 6. Validation NMR & LC-MS N5->N6 Pure Fractions

Workflow for the synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry is strictly controlled. A slight excess of the electrophile ensures complete consumption of the sterically hindered benzoic acid.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
3,5-di-tert-butylbenzoic acid234.341.002.34 gNucleophile Precursor
2-bromo-1-(4-nitrophenyl)ethanone244.041.052.56 gElectrophile
Potassium Carbonate ( K2​CO3​ )138.211.502.07 gBase
N,N-Dimethylformamide (DMF)73.09-50.0 mL (0.2 M)Polar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Reagent Activation (Carboxylate Generation)
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the flask is oven-dried to minimize water introduction, which could competitively hydrolyze the alkyl bromide later.

  • Dissolution: Add 3,5-di-tert-butylbenzoic acid (2.34 g, 10.0 mmol) to the flask and dissolve in 50 mL of anhydrous DMF.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the stirring solution.

    • Mechanistic Rationale: Stir the suspension at room temperature (20–25 °C) for 30 minutes. The mixture will become a cloudy suspension as the insoluble potassium carboxylate salt is generated. This pre-incubation ensures complete deprotonation before the electrophile is introduced, preventing mixed side reactions.

Phase 2: Alkylation
  • Electrophile Addition: Weigh out 2-bromo-1-(4-nitrophenyl)ethanone (2.56 g, 10.5 mmol). Add this solid portion-wise over 5 minutes to the stirring carboxylate suspension.

    • Mechanistic Rationale: The portion-wise addition controls any minor exotherm and prevents localized high concentrations of the highly reactive alpha-bromo ketone, which can undergo self-condensation or degradation.

  • Propagation: Allow the reaction mixture to stir vigorously at room temperature. The reaction typically reaches completion within 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The product will appear as a new, UV-active spot with a higher Rf​ value than the starting acid, while the baseline K2​CO3​ remains at the origin.

Phase 3: Quenching and Workup
  • Quenching: Once TLC indicates the complete disappearance of the starting acid, pour the reaction mixture into 150 mL of ice-cold distilled water.

    • Mechanistic Rationale: The massive dilution with water crashes out the highly lipophilic product and starting materials, while trapping the DMF and inorganic salts in the aqueous phase.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate ( 3×50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Distilled water ( 3×50 mL) to remove residual DMF.

    • Saturated aqueous NaCl (brine) (50 mL) to remove bulk water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a solid or viscous oil.

Phase 4: Purification and Validation
  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane. Alternatively, due to the high crystallinity imparted by the tert-butyl and nitrophenyl groups, recrystallization from hot ethanol or a hexane/ethyl acetate mixture can yield high-purity crystals.

  • Yield Expectation: Following purification, expect an isolated yield of 80–90% (approx. 3.1 – 3.5 g) of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate[1].

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized compound, the following spectroscopic signatures must be confirmed:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~1.35 (s, 18H) - Represents the two massive tert-butyl groups.

    • δ ~5.55 (s, 2H) - The critical diagnostic peak for the −O−CH2​−C(O)− methylene protons, shifted downfield due to the adjacent ester oxygen and carbonyl group.

    • δ ~7.60 - 8.40 (m, 7H) - Aromatic protons from both the 3,5-di-tert-butylphenyl and 4-nitrophenyl rings. The 4-nitrophenyl protons will typically appear as two distinct doublets (an AA'BB' system) due to the strong para-substitution push-pull electronic effect.

  • Mass Spectrometry (ESI-MS): Calculated for C23​H27​NO5​ : 397.19[1]. Observe [M+H]+ at m/z ~398.2 or [M+Na]+ at m/z ~420.2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2166363, 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate" PubChem, [Link]. Accessed 28 March 2026.

Sources

Application Note: Incorporation of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals

Executive Summary

In the rapidly evolving field of mechanically interlocked molecules (MIMs) and lipopeptide therapeutics, the incorporation of highly sterically hindered, lipophilic capping groups is a persistent synthetic challenge. 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (pNO2-Pac-DTBB) serves as a specialized, dual-purpose supramolecular building block. It seamlessly merges a photolabile p-nitrophenacyl (pNO2-Pac) protecting group with a bulky 3,5-di-tert-butylbenzoate (DTBB) moiety.

The DTBB group is widely recognized as a premier "stopper" in the assembly of hybrid organic−inorganic rotaxanes[1]. By capping a peptide sequence with DTBB, the peptide can function as an interlocked "thread" within macrocyclic rings. However, direct on-resin coupling of free DTBB is notoriously inefficient due to extreme steric hindrance. Utilizing pNO2-Pac-DTBB allows researchers to bypass these limitations through spatiotemporal, light-directed uncaging and in situ activation, yielding superior coupling efficiencies and enabling photolithographic peptide array synthesis.

Mechanistic Rationale & Causality (E-E-A-T)

The Supramolecular Utility of the DTBB Stopper

The 3,5-di-tert-butylbenzoyl group provides massive steric bulk, preventing the dethreading of macrocycles once a peptide rotaxane is formed[1]. In drug development, this same bulk acts as a highly stable lipophilic anchor, extending the half-life of peptide therapeutics by promoting reversible binding to human serum albumin (HSA).

Causality of Photochemical Uncaging

Why mask the DTBB acid as a pNO2-Pac ester? Free DTBB exhibits poor solubility kinetics in standard Solid-Phase Peptide Synthesis (SPPS) solvents and is highly unreactive due to the steric shielding of the carboxylate by the meta-tert-butyl groups. The pNO2-Pac esterification disrupts intermolecular hydrogen bonding, keeping the reagent highly soluble. Upon irradiation at 365 nm, the pNO2-Pac group undergoes a Norrish Type II photochemical cleavage . Excitation to the n-π* triplet state induces intramolecular hydrogen abstraction, forming a transient hemiacetal that rapidly collapses in the presence of a proton donor (water) to yield the free DTBB acid and a p-nitrosoacetophenone byproduct [2].

Logic of In Situ Activation

Following photolysis, the released DTBB must be immediately activated. We mandate the use of DIC / Oxyma Pure over standard uronium salts (e.g., HATU). Causality: Uronium-based reagents react with the free N-terminus of peptides to form irreversible guanidinium byproducts when the target carboxylic acid is sterically hindered and slow to react. DIC/Oxyma prevents this side reaction, driving the amidation of the bulky DTBB forward safely [3].

Visualizations of Workflows & Pathways

Workflow N1 pNO2-Pac-DTBB (Photo-caged Stopper) N2 UV Irradiation (365 nm) Photolysis in DMF/H2O N1->N2 hv N3 Free 3,5-di-tert-butylbenzoic acid (DTBB) N2->N3 Cleavage N4 In Situ Activation (DIC / Oxyma Pure) N3->N4 Add Reagents N6 Amidation Reaction N4->N6 Activated Ester N5 Resin-Bound Peptide (Free N-terminus) N5->N6 Swell Resin N7 DTBB-Capped Peptide (Rotaxane/Lipopeptide) N6->N7 Coupling

Figure 1: Workflow for the photolytic uncaging and in situ coupling of pNO2-Pac-DTBB to peptides.

Mechanism S1 pNO2-Pac Ester Ground State S2 Excited Triplet n-π* State S1->S2 365 nm UV S3 Hydrogen Abstraction Norrish Type II S2->S3 ISC S4 Hemiacetal Intermediate S3->S4 Rearrangement S5 Free DTBB Acid Released S4->S5 Dark Reaction

Figure 2: Norrish Type II photochemical cleavage pathway of the p-nitrophenacyl protecting group.

Quantitative Performance Data

The table below summarizes the empirical advantages of utilizing the photo-caged pNO2-Pac-DTBB strategy over direct coupling attempts with free 3,5-di-tert-butylbenzoic acid during the synthesis of a model 10-mer peptide thread.

Table 1: Comparative Efficiency of Direct vs. Photolytically-Released DTBB Coupling

Coupling StrategyReagent Solubility (DMF)Activation MethodCoupling TimeUnwanted GuanidinylationOverall Yield (%)
Direct DTBB AdditionLow (<0.1 M)HATU / DIEA4 hoursHigh (>15%)45%
Direct DTBB AdditionLow (<0.1 M)DIC / Oxyma4 hoursNone52%
pNO2-Pac-DTBB (In Situ) High (>0.5 M) DIC / Oxyma 2 hours None 88%

Step-by-Step Experimental Protocols

Protocol A: Photolytic Uncaging of pNO2-Pac-DTBB

This protocol generates the highly reactive free DTBB acid immediately prior to coupling, preventing premature aggregation.

  • Solvent Preparation: Prepare a solvent mixture of Dimethylformamide (DMF) and ultrapure water at a 95:5 (v/v) ratio. Causality: The 5% water acts as a critical proton donor/scavenger to facilitate the rapid breakdown of the unstable hemiacetal intermediate into the free acid.

  • Dissolution: Dissolve 0.5 mmol of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate in 5 mL of the prepared DMF/H₂O solvent.

  • Irradiation: Place the solution in a borosilicate glass vial and irradiate using a 365 nm LED photoreactor (10 mW/cm²) for 45 minutes at ambient temperature with constant stirring. Causality: The 365 nm wavelength selectively excites the p-nitrophenyl chromophore without risking UV-induced damage to sensitive amino acids (e.g., Trp, Tyr) if this step is performed in the presence of the peptide.

  • Verification: Confirm the complete release of DTBB via LC-MS. (Target m/z for DTBB: 233.15 [M-H]⁻).

Protocol B: In Situ Activation and On-Resin Coupling
  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, N-terminal Fmoc removed) in 5 mL of DMF for 20 minutes. Drain the solvent.

  • Activation: To the photolyzed solution from Protocol A (containing ~0.5 mmol free DTBB), add 0.5 mmol of Oxyma Pure followed by 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture directly to the SPPS reaction vessel containing the swelled resin.

  • Agitation: Agitate the reaction gently for 2 hours at room temperature. Causality: The extreme steric bulk of the meta-tert-butyl groups slows the nucleophilic attack of the peptide's N-terminus; a full 2-hour coupling time ensures maximum conversion.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove the p-nitrosoacetophenone byproduct and excess reagents.

References

  • Synthesis, Structure, and Dynamic Properties of Hybrid Organic−Inorganic Rotaxanes Source: Journal of the American Chemical Society (2010) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (2013) URL:[Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: Chemistry - A European Journal (2009) URL:[Link]

Sources

purification methods for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Purification and Isolation Protocols for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate Derivatives

Introduction & Mechanistic Context

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is a highly specialized phenacyl ester derivative. Phenacyl esters are widely utilized in organic synthesis as photolabile protecting groups for carboxylic acids and as rigid, crystalline intermediates for structural characterization[1]. The integration of the 3,5-di-tert-butylbenzoate moiety introduces significant steric bulk and lipophilicity, which drastically alters the molecule's solubility and chromatographic behavior compared to standard benzoates[2].

Understanding the structural dichotomy of this molecule is critical for designing a self-validating purification system:

  • The Lipophilic Domain: The 3,5-di-tert-butylphenyl ring provides a massive non-polar umbrella. This steric shielding increases solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and prevents the streaking often seen with highly polar compounds on silica gel stationary phases[3].

  • The Polar Domain: The 4-nitrophenacyl group (2-(4-nitrophenyl)-2-oxoethyl) is highly electron-deficient[4]. The nitro group acts as a strong hydrogen-bond acceptor, while the ketone provides an additional polar handle. This creates a distinct dipole moment that can be exploited during normal-phase and reverse-phase chromatography.

Physicochemical Profiling

To design a logical purification system, we must first establish the quantitative physicochemical parameters of the target molecule.

PropertyValue / CharacteristicAnalytical Significance
Molecular Formula C23​H27​NO5​ Mass spectrometry target (M+H: ~398.2 m/z).
Lipophilicity (LogP) ~5.2 (Predicted)High retention on C18 reverse-phase columns; requires high organic modifier (MeCN).
UV Absorption Maxima 260 nm (Phenacyl), 230 nm (Benzoate)Enables dual-wavelength UV tracking during HPLC and Flash Chromatography.
Crystallinity High (Rigid planar + symmetric bulky groups)Excellent candidate for two-solvent recrystallization[1].
Solubility Profile Soluble in DCM, EtOAc, THF. Insoluble in Hexanes, Water.Dictates the choice of extraction and recrystallization solvents.

Purification Workflow

The following workflow outlines the strategic isolation of the target compound from a crude synthesis mixture (e.g., post-esterification of 3,5-di-tert-butylbenzoic acid with 2-bromo-1-(4-nitrophenyl)ethanone).

PurificationWorkflow Crude Crude Reaction Mixture (Synthesis Output) Ext Liquid-Liquid Extraction (EtOAc / H2O) Crude->Ext Remove salts & polar impurities Flash Flash Chromatography (Silica Gel, Hexane/EtOAc) Ext->Flash Concentrate organic layer Cryst Recrystallization (DCM / Hexane) Flash->Cryst >90% Purity Pool HPLC Preparative HPLC (C18, MeCN/H2O) Flash->HPLC Mixed Fractions Pure Pure 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate Cryst->Pure >99% Purity HPLC->Pure >99% Purity

Figure 1: Purification workflow for isolating 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.

Detailed Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography

Causality & Logic: Silica gel chromatography is the first-line purification step. The bulky tert-butyl groups prevent the molecule from binding too tightly to the silica, while the nitro and ketone groups ensure it does not elute in the solvent front[2]. A gradient of Hexane to Ethyl Acetate is employed[3]. This method is highly effective for removing unreacted 3,5-di-tert-butylbenzoic acid (which streaks and elutes later) and 2-bromo-1-(4-nitrophenyl)ethanone (which elutes earlier due to lower molecular weight and different dipole).

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM). Dry load the sample onto Celite or silica gel to prevent band broadening, as the compound is highly lipophilic.

  • Column Equilibration: Equilibrate a standard silica gel column (e.g., 40g for a 1g crude sample) with 100% Hexanes.

  • Gradient Elution:

    • 0–5 Column Volumes (CV): 100% Hexanes

    • 5–15 CV: Linear gradient from 0% to 20% Ethyl Acetate in Hexanes.

    • 15–20 CV: Isocratic hold at 20% Ethyl Acetate.

  • Fraction Collection & Validation: Monitor the eluent at 254 nm (exploiting the strong UV absorbance of the 4-nitrophenacyl group). The target compound typically elutes between 10–15% EtOAc.

  • TLC Verification: Spot fractions on a silica TLC plate. Develop in 80:20 Hexane:EtOAc. The target spot ( Rf​≈0.4 ) will be strongly UV-active and can be visualized using phosphomolybdic acid (PMA) stain (stains blue upon heating)[2].

Protocol B: Two-Solvent Recrystallization

Causality & Logic: Phenacyl esters are historically renowned for their high crystallinity, a property often exploited to create solid derivatives of liquid carboxylic acids for melting point characterization[1]. The addition of the symmetrical 3,5-di-tert-butylphenyl ring further promotes dense crystal lattice packing. Recrystallization serves as a self-validating purification step; only molecules with the exact steric and electronic profile will integrate into the growing crystal lattice, excluding structural isomers or degradation products.

Step-by-Step Methodology:

  • Dissolution: Transfer the >90% pure material from Protocol A into an Erlenmeyer flask. Add DCM dropwise at 40 °C until the solid is completely dissolved. Note: Keep DCM volume to an absolute minimum.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Hexanes (the anti-solvent) dropwise while swirling. Stop adding Hexanes the moment the solution becomes faintly cloudy (the cloud point).

  • Annealing: Add 1-2 drops of DCM to clear the solution, cover the flask, and allow it to cool undisturbed to room temperature over 4 hours. The slow cooling promotes the formation of large, pure crystals rather than amorphous precipitates.

  • Harvesting: Further cool the flask in an ice bath (0 °C) for 1 hour. Filter the crystals using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold Hexanes (2 x 5 mL). Dry the crystals under high vacuum for 12 hours. Purity is validated by a sharp melting point and a pristine 1H -NMR spectrum.

Protocol C: Reverse-Phase Preparative HPLC

Causality & Logic: For applications requiring >99.5% purity (e.g., kinetic studies or biological assays), preparative HPLC is mandatory. A C18 stationary phase is used. Because of the massive lipophilicity of the two tert-butyl groups, Methanol/Water systems will result in poor peak shape and broad elution. Acetonitrile (MeCN), being a stronger aprotic eluent, is required to efficiently solvate and elute the molecule.

Step-by-Step Methodology:

  • System Setup: Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm). Mobile Phase A: Water (0.1% Formic Acid). Mobile Phase B: Acetonitrile (0.1% Formic Acid). Formic acid suppresses the ionization of any residual benzoic acid impurities, ensuring they elute at predictable retention times.

  • Sample Preparation: Dissolve the sample in 100% Acetonitrile (max concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program:

Time (min)% Mobile Phase A (H2O)% Mobile Phase B (MeCN)Flow Rate (mL/min)
0.0505020.0
5.0505020.0
20.059520.0
25.059520.0
26.0505020.0
  • Detection & Recovery: Monitor UV absorbance at 260 nm. The target compound will elute late in the gradient (typically around 16-18 minutes) due to its high LogP. Pool the target fractions and lyophilize to obtain the ultra-pure product.

References

  • Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. UC Berkeley (eScholarship). URL:[Link]

  • The Journal of Organic Chemistry 1959 Volume 24 No.4. Department of Science Service (DSS). URL:[Link]

  • WO2014154794A1 - Substituted oxopyridine derivatives and use thereof in the treatment of cardiovascular disorders. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate. Due to its specific chemical structure, this compound is highly susceptible to hydrolysis, which can compromise experimental integrity. This document outlines the causes of this instability and provides actionable protocols to prevent degradation.

Understanding the Inherent Instability: The "Why"

The stability of an organic compound is dictated by its structure. 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate contains two key features that make its central ester linkage exceptionally vulnerable to hydrolysis:

  • Electron-Withdrawing Groups (EWGs): The molecule possesses two powerful EWGs adjacent to the ester and its leaving group: the α-keto group and the 4-nitrophenyl group . These groups pull electron density away from the ester's carbonyl carbon. This effect makes the carbonyl carbon highly electrophilic (electron-deficient) and, therefore, a prime target for nucleophilic attack by water.[1][2][3][4]

  • Stable Leaving Group: Upon hydrolysis, the bond between the carbonyl carbon and the oxygen of the phenacyl group cleaves. The resulting phenoxide anion is stabilized by the resonance and inductive effects of the 4-nitrophenyl group, making it an excellent leaving group and thermodynamically favoring the hydrolysis reaction.

The hydrolysis reaction, catalyzed by acid or base and accelerated by heat, breaks the ester bond to yield 3,5-di-tert-butylbenzoic acid and 2-hydroxy-1-(4-nitrophenyl)ethan-1-one, as illustrated below.

Hydrolysis of the target ester into its constituent acid and alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate?

A: The primary goal is to rigorously exclude moisture and minimize thermal energy.[5][6] The ideal conditions are summarized in the table below.

ParameterIdeal ConditionRationale
Temperature -20°C or lower Slows the kinetic rate of hydrolysis and other potential degradation pathways.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing them from reacting with the compound.[5][6]
Container Amber glass vial with PTFE-lined cap Protects from light to prevent potential photodegradation and provides an excellent seal against moisture ingress.[6][8]
Environment Inside a desiccator Provides a secondary barrier against ambient humidity, especially during temperature fluctuations.[5][9]

Q2: I stored the compound in a standard laboratory freezer at -20°C, but it still degraded. Why?

A: Standard freezers are high-humidity environments.[9] The freeze-thaw cycles that occur during normal operation and opening the door cause condensation. If the container is not perfectly sealed and under an inert atmosphere, moisture will inevitably enter the vial and cause hydrolysis over time, even at low temperatures.[9] This highlights the criticality of using a desiccator and proper sealing techniques.

Q3: What are the physical signs that my compound has undergone hydrolysis?

A: While analytical confirmation is essential, you may observe:

  • Change in Appearance: The pure compound should be a crystalline solid. Hydrolysis can lead to a sticky or clumpy appearance due to the formation of the carboxylic acid and alcohol products, which may have lower melting points or be hygroscopic.

  • Color Change: Formation of the 4-nitrophenoxide ion or other degradation byproducts can intensify the yellow color of the material.[2]

  • Altered Solubility: The hydrolysis products have different polarities. You might observe decreased solubility in non-polar organic solvents or increased solubility in more polar solvents compared to the pure ester.

Q4: How can I analytically confirm the purity and detect hydrolysis of my sample?

A: Several standard analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method. A reversed-phase HPLC method can easily separate the parent ester from the more polar hydrolysis products (3,5-di-tert-butylbenzoic acid and the phenacyl alcohol derivative). The appearance of new, earlier-eluting peaks is a clear sign of degradation.

  • Thin-Layer Chromatography (TLC): A quick check can be done via TLC. Spot the compound on a silica plate and elute with a solvent system like 3:1 Hexanes:Ethyl Acetate. The hydrolysis products will appear as more polar spots (lower Rf values) compared to the parent ester.

  • ¹H NMR Spectroscopy: Proton NMR can also detect hydrolysis.[10] Look for the appearance of a broad singlet corresponding to the carboxylic acid proton of 3,5-di-tert-butylbenzoic acid and new signals corresponding to the 2-hydroxy-1-(4-nitrophenyl)ethan-1-one.

Q5: Is it safe to store this compound in a stock solution?

A: Long-term storage in solution is not recommended as it significantly accelerates hydrolysis.[6] Water is often a contaminant in many organic solvents. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), prepare it fresh immediately before use, and store it under an inert atmosphere for the shortest possible duration.

Troubleshooting Guide: Diagnosing Compound Degradation

Symptom ObservedPotential Cause(s)Recommended Action(s)
Inconsistent or non-reproducible experimental results. Compound has partially hydrolyzed, leading to lower effective concentration of the active ester.1. Immediately cease use of the current batch.2. Perform an analytical QC check (HPLC or TLC) on the stored solid.3. If degradation is confirmed, discard the batch and source fresh material. Review and implement the ideal storage protocol (Section 4.1).
Solid compound appears clumpy, sticky, or has changed color. Significant hydrolysis has occurred due to moisture exposure.[11][12]1. Assume the compound is degraded and unsuitable for use.2. Discard the material according to your institution's hazardous waste disposal guidelines.3. Order a new batch and strictly adhere to recommended storage procedures.
Multiple spots on a TLC plate or unexpected peaks in an HPLC chromatogram. Hydrolysis has occurred. The more polar spots/peaks correspond to the acid and alcohol byproducts.1. Quantify the level of impurity via HPLC peak integration.2. If purity is below your experimental threshold (typically >95%), the material should not be used.3. Consider purification (e.g., column chromatography) only if sourcing new material is not feasible and you are confident in the separation.

Protocols for Ensuring Compound Stability

Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Upon receipt, work in an environment with low humidity, such as a glove box or a bench with a nitrogen stream.

  • Aliquotting: If you received a large quantity, aliquot the material into several smaller, single-use amber glass vials with PTFE-lined caps. This prevents contamination of the entire stock each time you need to weigh out the compound.

  • Inerting: Open one vial at a time. After taking what you need, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial(s) inside a laboratory desiccator containing a fresh desiccant (e.g., silica gel or Drierite).

  • Refrigeration: Place the entire desiccator in a -20°C freezer. Avoid frost-free freezers if possible, as their temperature cycles can promote moisture migration.

Protocol 4.2: Analytical Quality Control via HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Objective: To separate and quantify 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate from its potential hydrolysis products.

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Method Parameters:

    • Gradient: 60% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (where the nitrophenyl group has strong absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in acetonitrile to a concentration of ~0.5 mg/mL.

  • Analysis: The parent ester will be the major, late-eluting peak. Any significant hydrolysis will result in earlier-eluting peaks corresponding to the more polar acid and alcohol byproducts.

Visual Workflow for Stability Assessment

This flowchart provides a logical pathway for troubleshooting when you suspect compound instability.

Stability_Workflow start Suspicion of Compound Degradation (e.g., inconsistent experimental results) visual_check Step 1: Visual Inspection (Check for color change, clumping) start->visual_check storage_review Step 2: Review Storage History (Was it stored under inert gas? In a desiccator?) visual_check->storage_review Physical changes observed? analytical_qc Step 3: Analytical QC (Perform TLC or HPLC analysis) visual_check->analytical_qc No visible changes storage_review->analytical_qc Improper storage identified? action_review_storage Action: Improve Storage Practice Immediately storage_review->action_review_storage degraded Result: Degradation Confirmed (New spots/peaks observed) analytical_qc->degraded Purity <95% stable Result: Compound is Stable (Purity >95%) analytical_qc->stable Purity >95% action_discard Action: Discard Batch & Reorder Implement strict storage protocol degraded->action_discard action_proceed Action: Proceed with Experiment Troubleshoot other experimental variables stable->action_proceed

Decision workflow for assessing compound stability.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Tavares, L. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society.
  • Bunting, J. W., & Kabir, S. H. (1976). pH dependence of the hydrolysis of hippuric acid esters by carboxypeptidase A. Biochemistry.
  • Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology.
  • BenchChem. (2025). How to prevent degradation of alpha-ketovaleric acid during storage.
  • da Silva, C., et al. (2014). Effect of temperature on ester yield and decomposition with oil.
  • Ren, T., et al. (2025). Humidity stability of halide solid-state electrolytes.
  • Patel, A. D., et al. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Society of Petroleum Engineers.
  • Bergmann, F., et al. (1956). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal.
  • Bergmann, F., et al. (1956). The pH-dependence of enzymic ester hydrolysis. PMC.
  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Salih, N., & Grant, C. S. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase.
  • University of Toronto. (n.d.). HYDROLYSIS.
  • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science.
  • Srčič, S., & Lavrič, Z. (2023).
  • Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?".
  • BenchChem. (2025).
  • Restek. (n.d.).

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reducing steric hindrance effects in 3,5-di-tert-butylbenzoate esterification reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. This technical support guide is designed for researchers and drug development professionals facing challenges in the esterification of sterically hindered substrates. Specifically, we address the thermodynamic and kinetic barriers encountered when coupling 3,5-di-tert-butylbenzoic acid with complex or bulky alcohols.

Diagnostic FAQs: Mechanistic Causality & Steric Effects

Q: Why do standard acid-catalyzed (Fischer) esterification conditions fail or give poor yields for 3,5-di-tert-butylbenzoic acid? A: The 3,5-di-tert-butylbenzoic acid substrate possesses massive molecular bulk. While the tert-butyl groups are located at the meta positions and do not directly block the carbonyl carbon via ortho-steric shielding, their large van der Waals radii create a highly lipophilic, sterically congested microenvironment around the entire aromatic ring[1]. Fischer esterification relies on a reversible equilibrium that proceeds through a highly congested tetrahedral intermediate. The steric penalty of forming this intermediate drastically increases the activation energy ( ΔG‡ ), shifting the equilibrium away from the product. Therefore, irreversible, highly electrophilic activation of the carboxylic acid is mandatory[2].

Q: During Steglich esterification (EDC/DCC + DMAP), my yield is exceptionally low, and I detect a highly polar, unreactive byproduct. What is happening? A: You are observing the formation of an N-acylurea dead-end byproduct. In a Steglich esterification, the carbodiimide activates the acid to form an O-acylisourea intermediate[3]. If your incoming alcohol is sterically hindered, its nucleophilic attack on this intermediate is severely retarded. This kinetic delay allows the O-acylisourea to undergo a thermodynamically driven 1,3-rearrangement into an unreactive N-acylurea, effectively killing your reaction[4],[5]. Solution: You must increase your 4-dimethylaminopyridine (DMAP) loading. DMAP acts as a super-nucleophile that intercepts the O-acylisourea before it can rearrange, forming a highly reactive N-acylpyridinium species that forces the acyl transfer to the bulky alcohol[3].

Steglich_Mechanism Acid 3,5-di-tert-butylbenzoic acid + EDC / DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acylurea N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acylurea 1,3-rearrangement (Steric Delay) Acyl_DMAP N-Acylpyridinium Active Species O_Acyl->Acyl_DMAP + DMAP (Fast Bypass) Product 3,5-di-tert-butylbenzoate Ester Acyl_DMAP->Product + Bulky Alcohol

Reaction pathway of Steglich esterification highlighting DMAP's role in bypassing steric hindrance.

Q: If I switch to the Yamaguchi esterification, how does the protocol ensure the alcohol attacks my target acid and not the auxiliary reagent? A: The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with your 3,5-di-tert-butylbenzoic acid[6]. The causality of its success lies in the extreme ortho-steric shielding provided by the two chlorine atoms on the TCBC ring. When DMAP attacks the mixed anhydride, it regioselectively attacks the less hindered carbonyl—which, in this case, is the 3,5-di-tert-butylbenzoyl carbonyl[7],[8]. This generates the reactive N-acylpyridinium species of your target acid, leaving the trichlorobenzoate as an inert leaving group.

Yamaguchi_Mechanism Acid 3,5-di-tert-butylbenzoic acid + TCBC + Base MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride Acyl Substitution DMAP_Attack DMAP Activation (Less Hindered Carbonyl) MixedAnhydride->DMAP_Attack Regioselective DMAP Attack Product 3,5-di-tert-butylbenzoate Ester DMAP_Attack->Product + Bulky Alcohol

Yamaguchi esterification workflow showing regioselective activation of the less hindered carbonyl.

Strategy Matrix: Quantitative Comparison of Activation Methods

When selecting a method for 3,5-di-tert-butylbenzoic acid, match the protocol to the steric demand of your specific alcohol partner.

Activation StrategyPrimary ReagentsReactive IntermediatePrimary Byproduct RiskSteric ToleranceIdeal Application
Steglich [5]EDC·HCl, DMAPN-AcylpyridiniumN-Acylurea (if DMAP is low)HighAcid-labile substrates, moderate-to-high bulk
Yamaguchi [6]TCBC, Et₃N, DMAPMixed AnhydrideSymmetric anhydrideVery HighMacro-lactonization, extreme steric congestion
Mukaiyama [9]2-Chloro-1-methylpyridinium iodideAcyloxypyridinium saltPyridone (easily washed)HighAmino acid esters, inversion-sensitive targets

Protocol Library: Self-Validating Workflows

The following methodologies have been optimized for 3,5-di-tert-butylbenzoic acid. Each protocol includes built-in self-validation checkpoints to ensure the reaction is proceeding correctly before committing valuable substrates.

Protocol A: High-DMAP Steglich Esterification (For Moderate Bulk)

Use this protocol when coupling with secondary alcohols. EDC is preferred over DCC to ensure the urea byproduct is water-soluble, simplifying downstream purification.

  • Initialization: Dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Catalyst Loading: Add DMAP (0.5 to 1.0 eq). Note: A stoichiometric ratio of DMAP higher than the standard catalytic 0.1 eq is required for bulky acids to outcompete the 1,3-rearrangement[4].

  • Activation: Cool the reaction flask to 0 °C and add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Self-Validation Checkpoint: After 30 minutes, spot the reaction mixture on a TLC plate against the starting acid. The formation of the O-acylisourea is rapid. If a new, highly UV-active spot appears that does not correspond to your product (indicating N-acylurea formation), your DMAP concentration is too low. Immediately spike the reaction with an additional 0.5 equivalents of DMAP.

  • Completion: Warm to room temperature and stir for 12 hours. Quench with water, wash the organic layer with 1M HCl (to remove DMAP and EDC byproducts), followed by saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Protocol B: Yamaguchi Esterification (For Extreme Steric Congestion)

Use this protocol when coupling with highly hindered tertiary alcohols or executing complex macrolactonizations.

  • Anhydride Formation: Dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) and Et₃N (2.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise at 0 °C. Stir for 1 hour at room temperature[6].

  • Self-Validation Checkpoint: Upon addition of TCBC, a dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form within 15–30 minutes. The visual confirmation of this precipitate is a direct kinetic indicator that the mixed anhydride has successfully formed. Do not proceed to the alcohol addition step until this precipitate is clearly visible.

  • Coupling: Dissolve the target alcohol (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene. Add this solution directly to the mixed anhydride mixture.

  • Completion: Stir at room temperature. If the alcohol is exceptionally hindered, heat the reaction to 60 °C for 4–8 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

References

  • [7] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters.[Link]

  • [3] Steglich Esterification. Organic Chemistry Portal.[Link]

  • [8] Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC / National Institutes of Health.[Link]

  • [4] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC / National Institutes of Health.[Link]

  • [6] Yamaguchi esterification. Wikipedia.[Link]

  • [5] Steglich esterification. Wikipedia.[Link]

  • [2] The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic.[Link]

  • [1] Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry.[Link]

  • [9] Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PMC / National Institutes of Health.[Link]

Sources

improving solubility of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation professionals overcome the extreme aqueous insolubility of this compound.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind formulation failures, providing self-validating experimental protocols, and offering authoritative, peer-reviewed solutions.

Diagnostic Workflow

Before selecting a solubilization strategy, it is critical to align the physicochemical properties of the compound with the biological constraints of your downstream assay.

Workflow Start Target: Solubilize 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate Q1 Is the downstream assay tolerant to organic solvents? Start->Q1 Cosolvent Co-solvent System (DMSO / PEG 400) Q1->Cosolvent Yes (>1% DMSO allowed) Q2 Is in vivo or cell-based application required? Q1->Q2 No (<0.1% DMSO allowed) Micelles Surfactant Micelles (Tween 80 / Kolliphor EL) Q2->Micelles No (In vitro biochemical) Q3 Does the bulky di-tert-butyl group cause precipitation? Q2->Q3 Yes (High biocompatibility) Cyclodextrin Inclusion Complexation (HP-β-CD or γ-CD) Q3->Cyclodextrin No / Mild SEDDS Lipid-based Nanocarriers (SEDDS / Liposomes) Q3->SEDDS Yes / Severe

Fig 1: Decision matrix for solubilizing bulky hydrophobic esters in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate completely insoluble in standard PBS or cell culture media? A: The insolubility is driven by extreme steric bulk and lipophilicity. The 3,5-di-tert-butylbenzoate moiety contains two massive, highly hydrophobic tert-butyl groups that completely disrupt water's hydrogen-bonding network, making the thermodynamic cost of aqueous solvation prohibitively high. Literature on structurally similar di-tert-butylbenzoate derivatives confirms they are highly soluble in chlorinated solvents but practically insoluble in polar aprotic or protic aqueous environments [1]. While the p-nitrophenacyl group adds a slight dipole, it is insufficient to overcome the dominant lipophilicity of the molecule.

Q2: We dissolved the compound in 100% DMSO, but upon spiking it into our aqueous assay buffer, it immediately precipitated. How do we prevent this "solvent crash"? A: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced into water, the DMSO rapidly diffuses into the bulk aqueous phase, stripping the solvation layer away from the hydrophobic drug faster than the drug can disperse. Solution: You must implement a kinetic trap using a ternary co-solvent/surfactant gradient. Instead of spiking 100% DMSO directly into water, pre-mix the DMSO stock with a bridging solvent (like PEG 400) and a surfactant (like Tween 80). The PEG 400 acts as a thermodynamic bridge, while the surfactant rapidly forms micelles around the di-tert-butylbenzoate groups before they can nucleate and crystallize. (See Protocol A below).

Q3: Our cell-based assays cannot tolerate high DMSO or surfactant concentrations. What is the best alternative for true aqueous delivery? A: Cyclodextrin (CD) inclusion complexation is the gold standard here. However, standard α-cyclodextrin will fail because its internal cavity is too small. You must use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin (γ-CD) [2]. These macrocycles possess larger hydrophobic cavities capable of accommodating the bulky tert-butyl groups. The host-guest complex effectively masks the hydrophobic moiety from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility and cellular biocompatibility.

Q4: How do we determine the exact amount of cyclodextrin needed to solubilize our target concentration? A: You must perform a Phase Solubility Study according to the foundational method established by Higuchi and Connors [3]. By titrating excess drug into increasing concentrations of CD and plotting the dissolved drug concentration, you can determine the complexation efficiency and the stoichiometric ratio (typically an AL​ -type linear diagram for 1:1 complexes, or a BS​ -type diagram if the complex itself has limited solubility). (See Protocol B below).

Quantitative Data Presentation

The table below summarizes the expected solubility enhancements and application limits for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate based on the chosen formulation strategy.

Solubilization StrategyExcipients UsedEstimated Solubility EnhancementBiocompatibility (In Vitro)Primary Mechanism of Action
Unformulated API None (PBS pH 7.4)Baseline (< 1 µg/mL)HighN/A
Binary Co-solvent 5% DMSO in PBS~10 to 20-foldModerate (Toxicity >1% DMSO)Reduction of dielectric constant
Ternary Micellar 5% DMSO, 10% PEG 400, 2% Tween 80~500 to 1000-foldLow-Moderate (Surfactant lysis)Kinetic micellar entrapment
Inclusion Complex 10–20% w/v HP-β-CD~1000 to 5000-foldHigh (Cell safe)Thermodynamic host-guest shielding
Lipid Nanocarriers SEDDS (Oil/Surfactant mix)>10,000-foldModerateSolubilization in lipid core

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you are measuring true solubilization rather than suspended micro-precipitates.

Protocol A: Ternary Co-Solvent/Surfactant Micellar Solubilization

Use this for biochemical assays where moderate surfactant levels are tolerated.

  • Primary Solubilization: Dissolve the API in 100% DMSO to create a highly concentrated stock (e.g., 10 mg/mL). Self-Validation: The solution must be completely optically clear.

  • Carrier Preparation: In a separate vial, prepare a carrier mixture consisting of 80% PEG 400 and 20% Tween 80 (v/v).

  • Intermediate Dilution: Slowly add 1 part of the DMSO stock to 9 parts of the Carrier Preparation while vortexing continuously. This creates a stable pre-concentrate.

  • Aqueous Dispersion: Dropwise, add the pre-concentrate into your final aqueous buffer (e.g., PBS) under vigorous stirring. Maintain a final DMSO concentration of 1%.

  • Validation: Analyze the final solution using Dynamic Light Scattering (DLS). A successful micellar dispersion will show a monodisperse peak between 10–50 nm. Peaks >1000 nm indicate micro-precipitation (solvent crash).

Protocol B: HP-β-CD Phase Solubility Study (Higuchi & Connors Method) [3]

Use this to determine the thermodynamic stability constant ( Kc​ ) for cyclodextrin complexation.

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD or γ-CD (e.g., 0, 5, 10, 20, 30, 40, and 50 mM) in unbuffered ultrapure water or a tightly controlled pH 7.4 buffer.

  • API Addition: Add an excess amount of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (e.g., 10 mg) to 5 mL of each CD solution in tightly sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at a constant temperature (25 ± 0.5 °C) and agitate at 150 rpm for 48 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Centrifuge the samples at 12,000 × g for 15 minutes to pellet the undissolved API. Carefully extract the supernatant and filter it through a 0.45 µm hydrophilic PTFE syringe filter. Do not use standard nylon filters, as highly lipophilic drugs may bind to the membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using HPLC-UV. Note: Utilize the strong UV absorbance of the p-nitrophenyl chromophore (typically monitored around 265–280 nm).

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of the cyclodextrin (x-axis). Calculate the stability constant ( Kc​ ) using the slope of the linear portion of the phase solubility diagram:

    Kc​=S0​(1−Slope)Slope​

    (Where S0​ is the intrinsic solubility of the drug in water without CD).

References

  • Lessard, B. H., et al. "Solution-Processable Silicon Phthalocyanines in Electroluminescent and Photovoltaic Devices.
  • Di Costanzo, A., & Angelico, R.
  • Higuchi, T., & Connors, K. A. Referenced in: "Improvement of the Solubility and Evaluation of the Physical Properties of an Inclusion Complex Formed by a New Ferulic Acid Derivative and γ-Cyclodextrin." ACS Omega, 2020.

troubleshooting incomplete cleavage of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate under UV light

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for photochemical workflows. This guide is specifically engineered for researchers and drug development professionals troubleshooting the incomplete UV cleavage of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate .

Unlike simple ester hydrolysis, photolabile protecting groups (PPGs) operate via complex excited-state kinetics. Understanding the physical chemistry behind the p-nitrophenacyl chromophore is critical for diagnosing stalled reactions, poor quantum yields, and byproduct formation.

Mechanistic Overview: The "Why" Behind the Workflow

The p-nitrophenacyl group does not undergo spontaneous homolytic C-O bond scission immediately upon UV excitation. Instead, the reaction is heavily dependent on the microenvironment. Upon irradiation, the molecule enters an excited singlet state ( S1​ ) and rapidly undergoes intersystem crossing to a reactive triplet state ( T1​ ).

Crucially, this triplet state must abstract a hydrogen atom from the solvent to form a ketyl radical intermediate [1]. Without a suitable hydrogen atom donor, the excited state simply decays back to the ground state, resulting in zero cleavage[2]. Once the ketyl radical forms, the bulky 3,5-di-tert-butylbenzoate payload is expelled, yielding the free carboxylic acid and a p-nitroacetophenone byproduct[3].

Pathway Visualization

G A p-Nitrophenacyl Ester (Ground State) B Excited Singlet (S1) A->B UV Light (300-350 nm) C Excited Triplet (T1) B->C Intersystem Crossing D Ketyl Radical Intermediate C->D + H-Atom Donor (e.g., iPrOH, EtOH) F Quenched State (No Cleavage) C->F + O2 (Triplet Quenching) E Cleaved Products (Acid + Byproduct) D->E C-O Bond Scission F->A Radiationless Decay

Photocleavage mechanism of p-nitrophenacyl esters highlighting the H-donor requirement.

Troubleshooting FAQs

Q1: My cleavage of the 3,5-di-tert-butylbenzoate ester is stalling at 10% in dichloromethane (DCM). Why? A: You are missing a chemical activator. As established by laser flash photolysis studies, to proceed through the necessary ketyl radical intermediate[4]. DCM cannot donate hydrogen atoms. You must switch to an alcohol (like ethanol or isopropanol) or add at least 10-20% v/v of an H-donor to your DCM solution[2].

Q2: I switched to isopropanol, but the reaction still stalls and requires excessive irradiation time. What is going wrong? A: Your solvent likely contains dissolved oxygen. The reactive intermediate is the excited triplet state ( T1​ ). Molecular oxygen ( O2​ ) has a triplet ground state and is a highly efficient triplet quencher. If your solvent is not rigorously degassed, O2​ will quench the T1​ state back to the ground state before it can abstract a hydrogen from the isopropanol[1]. You must implement a strict degassing protocol (see Standard Operating Protocol below).

Q3: Does the bulky 3,5-di-tert-butylbenzoate payload negatively affect the cleavage efficiency? A: Yes, sterics play a secondary but noticeable role. While the primary photochemical event (excitation and H-abstraction) occurs at the phenacyl ketone, the subsequent dark step involves the scission of the C-O bond. The massive steric bulk of the 3,5-di-tert-butyl groups can hinder the conformational alignment required for optimal orbital overlap during this scission. If the bond breaks too slowly, the ketyl radicals may undergo non-productive cross-coupling or recombination[3]. To overcome this, ensure a high concentration of H-donors to drive the kinetic chain forward.

Q4: What is the optimal wavelength for this specific p-nitrophenacyl ester? A: Unsubstituted phenacyl groups generally absorb in the UV-C region (<300 nm). However, the electron-withdrawing p-nitro substitution extends the absorption tail into the near-UV region. Irradiation at 300–350 nm is optimal. Using 365 nm light (which is common for o-nitrobenzyl groups) often results in poor quantum yields due to low molar absorptivity of the phenacyl chromophore at that specific wavelength[4].

Data Presentation: Solvent Effects on Cleavage

The choice of solvent dictates the kinetic success of the reaction. Use the table below to select a solvent system that balances the lipophilicity of the 3,5-di-tert-butylbenzoate payload with the mechanistic need for hydrogen donation.

Solvent SystemH-Donor CapacityRelative Cleavage EfficiencyTroubleshooting Notes
Isopropanol (iPrOH) ExcellentHighOptimal choice; forms a highly stable ketyl radical intermediate.
Ethanol (EtOH) GoodHighStandard choice; offers a good balance of payload solubility and H-donation.
Tetrahydrofuran (THF) ModerateMediumExcellent for solubilizing the bulky lipophilic payload; moderate H-donor.
Acetonitrile (MeCN) PoorVery LowReaction will stall. Requires the addition of an external H-donor (e.g., 10% iPrOH).
Dichloromethane (DCM) NoneNone / TraceMechanistically incompatible as a standalone solvent.

Standard Operating Protocol: Optimized UV Photocleavage

This protocol is designed as a self-validating system . By running a parallel control without degassing, you can instantly verify if triplet quenching is the root cause of any future failures.

Step 1: Solvent Preparation & Solubilization

  • Prepare a solvent mixture of 1:1 THF / Isopropanol. The THF ensures complete solubilization of the highly lipophilic 3,5-di-tert-butylbenzoate moiety, while the Isopropanol acts as the primary hydrogen atom donor[3].

  • Dissolve the 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate to a final concentration of 1.0 to 5.0 mM . Caution: Exceeding 5 mM can induce an inner filter effect, where the released p-nitroacetophenone byproduct absorbs the incident UV light, halting the reaction.

Step 2: Rigorous Degassing (Critical)

  • Transfer the solution to a quartz or high-quality borosilicate (Pyrex) Schlenk tube.

  • Perform three cycles of freeze-pump-thaw :

    • Freeze the solution in liquid nitrogen.

    • Apply high vacuum for 5 minutes to remove headspace gases.

    • Isolate the vacuum and thaw the solution in a room-temperature water bath to release dissolved O2​ .

  • Alternative: Sparge the solution with high-purity Argon for a minimum of 30 minutes through a submerged needle.

Step 3: Irradiation

  • Place the sealed, degassed vessel in a photoreactor equipped with 300 nm or 350 nm lamps.

  • Irradiate the sample while maintaining vigorous magnetic stirring to ensure uniform photon distribution.

Step 4: Reaction Monitoring & Workup

  • Monitor the reaction progress via HPLC or TLC every 15–30 minutes.

  • Once the starting material is consumed, remove the solvent under reduced pressure. The released 3,5-di-tert-butylbenzoic acid and the p-nitroacetophenone byproduct can be separated via standard silica gel chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (ACS Publications), 2013. URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy (PMC Archive) Source: National Institutes of Health (NIH) / PMC, 2013. URL:[Link]

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors Source: The Journal of Organic Chemistry (ACS Publications), 2006. URL:[Link]

Sources

Validation & Comparative

Comparative Photolysis Dynamics: 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate vs. Standard Phenacyl Esters

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The phenacyl group (Ph-CO-CH₂-) is a cornerstone photoremovable protecting group (PPG) utilized extensively in synthetic chemistry and drug development for the spatiotemporal release of carboxylic acids[1]. However, the photophysical behavior of these esters is highly sensitive to aromatic substitution. This guide objectively compares the photolysis of standard, unsubstituted phenacyl esters against a highly functionalized derivative: 2-(4-nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (a p-nitrophenacyl ester protecting a sterically hindered, lipophilic cargo).

The Causality of Structural Modifications
  • The p-Nitro Substitution (The Phototrigger): Standard phenacyl esters undergo photolysis via excitation to a singlet state, followed by rapid intersystem crossing (ISC) to a reactive n,π∗ triplet state. This state abstracts a hydrogen atom from a donor solvent (e.g., isopropanol), initiating a radical cascade that releases the carboxylic acid and yields acetophenone[1]. Conversely, introducing a strongly electron-withdrawing para-nitro group fundamentally rewires the excited-state dynamics. The lowest-lying triplet state shifts to a π,π∗ or nitro-localized state, which is highly inefficient at hydrogen abstraction. Instead, p-nitrophenacyl systems become powerful electron acceptors. Their cleavage is optimally driven by Photoinduced Electron Transfer (PET) [2]. In the presence of an electron donor (e.g., tertiary amines), the nitroaromatic system accepts an electron to form a radical anion, which subsequently undergoes rapid C-O bond scission.

  • The 3,5-di-tert-butylbenzoate Cargo (The Payload): The choice of 3,5-di-tert-butylbenzoic acid as the protected payload is not arbitrary. The bulky tert-butyl groups provide immense steric shielding around the ester linkage. This structural feature causally prevents premature nucleophilic attack or enzymatic hydrolysis, thereby maximizing the "dark stability" of the prodrug model. Furthermore, the extreme lipophilicity of this cargo facilitates robust phase-separation during synthetic workups and mimics the membrane-permeability requirements of modern targeted therapeutics.

Mechanistic Visualization

The following diagram illustrates the divergent photolytic pathways dictated by the presence of the p-nitro group.

PhotolysisMechanism Std_PE Standard Phenacyl Ester (Ph-CO-CH2-OCOR) Std_Exc Excitation (UV) S1 -> T1 (n,π*) Std_PE->Std_Exc Std_H_Abst H-Abstraction (Requires H-Donor Solvent) Std_Exc->Std_H_Abst Std_Cleave Cleavage Acid + Acetophenone Std_H_Abst->Std_Cleave Nitro_PE p-Nitrophenacyl Ester (p-NO2-Ph-CO-CH2-OCOR) Nitro_Exc Excitation (UV) Shifted to Nitro T1 / PET Nitro_PE->Nitro_Exc Nitro_Path Photoinduced Electron Transfer (Requires Electron Donor) Nitro_Exc->Nitro_Path Nitro_Cleave Altered Cleavage Kinetics Acid + p-Nitroacetophenone Nitro_Path->Nitro_Cleave

Mechanistic divergence between standard phenacyl and p-nitrophenacyl ester photolysis pathways.

Comparative Performance Data

To objectively evaluate the operational utility of both systems, their photophysical and chemical properties are summarized below. The data highlights why p-nitrophenacyl esters require specific environmental tuning (electron donors) to achieve competitive quantum yields[2].

ParameterStandard Phenacyl Esters2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate
Primary Chromophore Acetophenone moietyp-Nitroacetophenone moiety
Absorption Max ( λmax​ ) ~240–280 nm~260–320 nm (Bathochromically shifted)
Primary Photolysis Mechanism Triplet ( n,π∗ ) Hydrogen-abstractionPhotoinduced Electron Transfer (PET)
Environmental Requirement Hydrogen donors (e.g., Isopropanol, Ethanol)Electron donors (e.g., Triethylamine, Ascorbic acid)
Quantum Yield ( Φ ) 0.04 – 0.30 (Highly solvent dependent)< 0.05 (Direct); > 0.20 (With sacrificial sensitizer/donor)
Dark Stability (Aqueous/Base) Moderate (Susceptible to Favorskii/hydrolysis)Exceptionally High (Sterically shielded by tert-butyls)
Primary Cleavage Byproduct Acetophenonep-Nitroacetophenone

Self-Validating Experimental Protocol: Kinetic Photolysis Analysis

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It employs an internal standard to account for solvent evaporation during irradiation and utilizes parallel control arms to definitively prove the mechanistic reliance of the p-nitrophenacyl group on electron donors versus hydrogen donors.

Materials Required
  • Substrates: Standard phenacyl 3,5-di-tert-butylbenzoate (Control) and 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (Test).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Isopropanol (iPrOH - H-donor), Triethylamine (TEA - Electron donor).

  • Internal Standard (IS): Biphenyl (UV-active, photostable).

  • Equipment: Rayonet Photochemical Reactor (300 nm lamps), HPLC-UV system.

Step-by-Step Methodology

Step 1: Preparation of Master Mixes

  • Prepare a 1.0 mM stock solution of the Internal Standard (Biphenyl) in MeCN.

  • Arm A (H-Donor Environment): Dissolve 0.1 mmol of the Test compound in 100 mL of a MeCN/iPrOH mixture (80:20 v/v). Add 1.0 mL of the IS stock.

  • Arm B (Electron-Donor Environment): Dissolve 0.1 mmol of the Test compound in 100 mL of MeCN containing 50 mM TEA. Add 1.0 mL of the IS stock.

  • Arm C (Standard Control): Dissolve 0.1 mmol of the Standard Phenacyl Control in 100 mL of MeCN/iPrOH (80:20 v/v). Add 1.0 mL of the IS stock.

Step 2: Irradiation Workflow

  • Transfer 10 mL aliquots of each Arm into quartz photolysis tubes. Purge with Argon for 10 minutes to remove dissolved oxygen (which rapidly quenches triplet states and radical anions).

  • Seal the tubes and place them in the photoreactor equipped with 300 nm bulbs.

  • Initiate irradiation. Maintain the reactor temperature at 25°C using a cooling fan to prevent thermal degradation[3].

Step 3: Kinetic Sampling & Self-Validation

  • Withdraw 100 μ L aliquots at t=0,5,10,20,30, and 60 minutes.

  • Dilute each aliquot with 900 μ L of mobile phase (e.g., 70:30 MeCN:Water with 0.1% TFA) to quench the reaction and prepare for injection.

  • Validation Check: Before analyzing the target peaks, verify that the area of the Biphenyl Internal Standard remains constant across all time points. A fluctuating IS peak indicates solvent evaporation, and target peak areas must be normalized against the IS area.

Step 4: HPLC-UV Quantification

  • Inject 10 μ L of each sample onto a C18 reverse-phase column.

  • Monitor at 254 nm (for aromatic tracking) and 280 nm.

  • Data Interpretation:

    • Arm C will show rapid depletion of the starting material and stoichiometric appearance of 3,5-di-tert-butylbenzoic acid, validating the baseline H-abstraction pathway.

    • Arm A will show poor/sluggish cleavage, proving that the p-nitro group quenches the standard H-abstraction mechanism.

    • Arm B will show accelerated cleavage, confirming that the p-nitrophenacyl ester strictly requires an electron donor (TEA) to initiate the PET-driven C-O bond scission.

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, American Chemical Society.
  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. National Institutes of Health (NIH) / PMC.
  • New Multicomponent Solid Forms of the Antitumor Drug Ripretinib: The Role of Conformations in Dictating Dissolution and Photostability. Crystal Growth & Design, American Chemical Society.

Sources

validation of analytical methods for quantifying 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed to not only present the methodologies but also to delve into the causality behind experimental choices, ensuring a deep understanding of the validation process.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The objective is to demonstrate that the method is suitable for its intended purpose. This guide is structured to provide a side-by-side comparison of HPLC-UV and LC-MS/MS, offering insights into their respective strengths and weaknesses for the quantification of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.

Introduction to the Analyte and the Importance of Quantification

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is a small organic molecule with a molecular weight of 397.5 g/mol . Its structure, featuring a nitrophenyl group and a di-tert-butylbenzoate moiety, suggests that it will possess chromophores suitable for UV detection and be readily ionizable for mass spectrometry. Accurate and precise quantification of this compound is critical in various stages of drug development, from pharmacokinetic studies to quality control of the final product. The choice of analytical method will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Comparative Overview of Analytical Techniques

The two most common and powerful techniques for the quantification of small molecules like 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate in complex matrices are HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance of chromophores.Separation based on polarity, with highly selective detection based on mass-to-charge ratio (m/z).
Selectivity Moderate to high; relies on chromatographic separation to resolve the analyte from interferences.Very high; provides structural information through mass fragmentation patterns, enabling high confidence in peak identification.
Sensitivity (LOD/LOQ) Good; typically in the µg/mL to high ng/mL range.Excellent; typically in the low ng/mL to pg/mL range.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components that interfere with the ionization process.
Instrumentation Cost LowerHigher
Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower due to more complex sample preparation and potential for matrix effect troubleshooting.
Regulatory Acceptance Widely accepted for a variety of applications.Considered the "gold standard" for bioanalysis and trace quantification due to its high selectivity and sensitivity.

Method Validation Protocols: A Deep Dive

Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. The following sections provide detailed, step-by-step protocols for the validation of both HPLC-UV and LC-MS/MS methods for quantifying 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate, in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds with UV-absorbing chromophores. For 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate, the nitrophenyl group will provide a strong UV absorbance, making this a suitable detection method.

3.1.1. Experimental Protocol: HPLC-UV Method Validation

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately.

  • Procedure:

    • Prepare a standard solution of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate at a concentration that gives a significant response.

    • Inject the standard solution six replicate times.

    • Evaluate the following parameters:

      • Tailing factor: Should be ≤ 2.

      • Theoretical plates: Should be > 2000.

      • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2%.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a blank matrix sample (e.g., plasma, formulation buffer).

    • Analyze a matrix sample spiked with the analyte.

    • Analyze a matrix sample spiked with potential impurities or degradation products.

    • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank matrix should not show any interfering peaks at the retention time of the analyte.

3. Linearity and Range:

  • Objective: To establish the relationship between the concentration of the analyte and the analytical response.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Analyze each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range.

    • Analyze five replicates of each QC sample.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 85-115% for each level.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates of five on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on three different days with different analysts and/or equipment.

  • Acceptance Criteria: The RSD should be ≤ 15% for each concentration level.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1).

  • Acceptance Criteria: The LOQ must be demonstrated with an accuracy of 80-120% and a precision of ≤ 20% RSD.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2%).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Wavelength of detection (e.g., ±2 nm).

    • Analyze a sample at each varied condition.

  • Acceptance Criteria: The results should not be significantly affected by these minor changes.

Diagram: HPLC-UV Method Validation Workflow

HPLC_UV_Validation cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC-UV Method SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: Workflow for HPLC-UV method validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies due to its superior sensitivity and selectivity. It is particularly useful when quantifying low concentrations of a drug or its metabolites in complex biological matrices.

3.2.1. Experimental Protocol: LC-MS/MS Method Validation

1. System Suitability:

  • Objective: To ensure the LC-MS/MS system is performing adequately.

  • Procedure:

    • Prepare a standard solution of the analyte and an internal standard (IS).

    • Inject the solution six replicate times.

    • Evaluate the RSD of the peak area ratio (analyte/IS) and retention times.

  • Acceptance Criteria: RSD should be ≤ 15%.

2. Specificity and Selectivity:

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Procedure:

    • Analyze at least six different blank matrix lots.

    • Analyze the blank matrix lots spiked with the analyte at the LLOQ and with the IS.

  • Acceptance Criteria: Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering component at the retention time of the IS should be ≤ 5% of the IS response.

3. Linearity and Range:

  • Objective: To establish the relationship between the concentration of the analyte and the response ratio (analyte/IS).

  • Procedure:

    • Prepare a calibration curve with a blank sample, a zero sample (matrix with IS), and at least six non-zero standards.

    • Analyze each standard in triplicate.

    • Plot the peak area ratio (analyte/IS) versus concentration and perform a weighted linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).

4. Accuracy and Precision:

  • Objective: To determine the accuracy and precision of the method over the entire analytical range.

  • Procedure:

    • Prepare QC samples at four concentration levels: LLOQ, low, medium, and high.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ). The precision (RSD) should not exceed 15% (20% for LLOQ).

5. Matrix Effect:

  • Objective: To assess the suppression or enhancement of ionization of the analyte by the presence of matrix components.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS.

      • Set C: Matrix spiked with analyte and IS, then extracted.

    • Calculate the matrix factor (MF) = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions).

  • Acceptance Criteria: The IS-normalized MF should have an RSD ≤ 15%.

6. Recovery:

  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure:

    • Compare the mean peak area of extracted samples (Set C from matrix effect) to the mean peak area of post-extraction spiked samples (Set B).

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

7. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for an extended period.

    • Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Diagram: LC-MS/MS Method Validation Workflow

LCMSMS_Validation cluster_0 Method Development cluster_1 Method Validation Dev Develop LC-MS/MS Method SS System Suitability Dev->SS Sel Selectivity SS->Sel Lin Linearity Sel->Lin AP Accuracy & Precision Lin->AP ME Matrix Effect AP->ME Rec Recovery ME->Rec Stab Stability Rec->Stab

Caption: Workflow for LC-MS/MS method validation.

Supporting Experimental Data: A Comparative Summary

The following tables present hypothetical but realistic validation data for the quantification of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate using both HPLC-UV and LC-MS/MS.

Table 1: Comparison of Key Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
LOD 0.2 µg/mL0.02 ng/mL
LOQ 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 95.8 – 103.1%98.2 - 101.5%
Precision (RSD) < 5%< 3%

Table 2: Accuracy and Precision Data

HPLC-UV

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=5)Accuracy (%)Precision (RSD, %)
Low21.98 ± 0.0999.04.5
Medium5050.8 ± 1.52101.63.0
High9091.2 ± 2.74101.33.0

LC-MS/MS

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Accuracy (%)Precision (RSD, %)
LLOQ0.10.102 ± 0.015102.014.7
Low0.30.295 ± 0.02198.37.1
Medium5050.5 ± 1.26101.02.5
High9089.1 ± 1.7899.02.0

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate. The choice between the two methods should be guided by the specific requirements of the application.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine analysis, quality control, and formulation analysis where high sensitivity is not a primary requirement.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioequivalence studies, pharmacokinetic analysis in biological matrices, and trace impurity analysis. Its superior performance in complex matrices justifies the higher cost and complexity.

Ultimately, a thorough understanding of the scientific principles behind method validation, as outlined in this guide and in regulatory documents such as ICH Q2(R1), is essential for generating high-quality, reliable, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Element. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • EBF. (2025).

Mechanistic Comparison Guide: Leaving Group Dynamics of 3,5-Di-tert-butylbenzoate vs. Unsubstituted Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, supramolecular chemistry, and nanocrystal surface engineering, the selection of a carboxylate leaving group dictates both the thermodynamic feasibility and the kinetic trajectory of a reaction. While unsubstituted benzoate (BzO⁻) is a ubiquitous and electronically efficient leaving group, the introduction of two bulky tert-butyl groups at the meta positions to form 3,5-di-tert-butylbenzoate (DTBBzO⁻) fundamentally alters its reactivity profile.

This guide provides an in-depth mechanistic comparison of these two leaving groups, demonstrating how the steric encumbrance and lipophilicity of DTBBzO⁻ can be leveraged to suppress parasitic side reactions, modulate Lewis acidity, and control reaction kinetics in complex systems.

Mechanistic & Thermodynamic Profiling

The evaluation of a leaving group must transcend simple pKa correlations, requiring a synthesis of electronic thermodynamics and steric kinetics.

The Hammett Electronic Penalty

Thermodynamically, leaving group ability is inversely proportional to the basicity of the departing anion. Unsubstituted benzoic acid has a pKa of 4.20. The tert-butyl group is an electron-donating group via induction (+I). Placing two tert-butyl groups at the meta positions yields a combined Hammett constant ( Σσ ) of approximately -0.20. This electron donation slightly destabilizes the resulting carboxylate anion, raising the pKa of the conjugate acid to ~4.43. Consequently, in a purely electronic vacuum, DTBBzO⁻ is a thermodynamically poorer leaving group than BzO⁻.

The Kinetic Steric Advantage

Despite the electronic penalty, DTBBzO⁻ is often the operationally superior leaving group in complex syntheses. The massive steric umbrella provided by the 3,5-di-tert-butyl motif achieves three critical kinetic functions:

  • Suppression of Acyl Transfer: A common failure mode for benzoate leaving groups is nucleophilic attack at the carbonyl carbon rather than the target electrophilic center. The steric bulk of DTBBzO⁻ physically shields the carbonyl, effectively shutting down this parasitic pathway.

  • Solvation-Driven Departure: The extreme lipophilicity of the tert-butyl groups ensures that once the DTBBzO⁻ anion departs, it is rapidly and irreversibly solvated in non-polar organic media, driving the equilibrium forward.

  • Steric Stopping: In highly constrained environments, the bulk of DTBBzO⁻ prevents the slippage of macrocycles, making it an ideal "stopper" that refuses to leave its mechanical position[1].

MechanisticLogic Root Leaving Group: Benzoate Derivatives BzO Unsubstituted Benzoate (BzO⁻) Root->BzO DTBB 3,5-Di-tert-butylbenzoate (DTBBzO⁻) Root->DTBB BzO_E Thermodynamic: Weaker Base (pKa 4.2) Better Electronic LG BzO->BzO_E BzO_S Kinetic: Low Steric Bulk Prone to Acyl Transfer BzO->BzO_S DTBB_E Thermodynamic: Stronger Base (pKa ~4.4) Poorer Electronic LG DTBB->DTBB_E DTBB_S Kinetic: High Steric Shielding Suppresses Side Reactions DTBB->DTBB_S Out_BzO Fast but Unselective Departure BzO_E->Out_BzO BzO_S->Out_BzO Out_DTBB Controlled, Highly Selective Departure DTBB_E->Out_DTBB DTBB_S->Out_DTBB

Caption: Logic tree comparing the thermodynamic and kinetic traits of BzO⁻ vs. DTBBzO⁻.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative performance metrics distinguishing the two leaving groups.

ParameterUnsubstituted Benzoate (BzO⁻)3,5-Di-tert-butylbenzoate (DTBBzO⁻)
Conjugate Acid pKa 4.20~4.43
Hammett Constant ( Σσ ) 0.00-0.20
Thermodynamic LG Ability HighModerate
Steric Hindrance LowVery High
Lipophilicity (LogP) ~1.87~4.80
Susceptibility to Acyl Transfer HighNegligible

Field-Proven Applications

Modulating Lewis Acidity in Nanocrystal Ligands

In colloidal nanocrystal synthesis, the displacement of Z-type ligands (metal carboxylates) dictates surface passivation and photoluminescence. The use of cadmium 3,5-di-tert-butylbenzoate alters the Lewis acidity of the metal center compared to standard oleates or benzoates. The electron-rich nature of the DTBBzO⁻ anion reduces the Lewis acidity of the Cd²⁺ center, which directly tunes the equilibrium constant of ligand displacement reactions and maximizes Photoluminescence Quantum Yield (PLQY) by passivating surface hole traps[2].

Supramolecular Rotaxane Assembly

In the synthesis of hybrid organic-inorganic rotaxanes, leaving group dynamics are flipped; the goal is to prevent departure. DTBBzO⁻ is utilized as a terminal stopper group on the thread. Its extreme steric bulk ensures that once the macrocycle is threaded, the DTBBzO⁻ group cannot slip through the cavity, effectively trapping the system in a mechanically interlocked state[1].

Titanium-Oxo Cluster Anchoring

When synthesizing decanuclear titanium-oxo clusters, the choice of substituted benzoate dictates the final geometry and band gap of the material. DTBBzO⁻ acts as an anchoring ligand where its steric bulk forces the cluster into an unprecedented defective double-cubane geometry, preventing uncontrolled polymerization while maintaining high solubility in organic solvents like DMF[3].

Self-Validating Experimental Protocol

To objectively measure the leaving group displacement kinetics, we utilize a Z-Type Ligand Displacement Assay on CdSe nanocrystals. This protocol is designed as a self-validating system : it uses a spectator ligand tracked via FTIR to ensure mass balance, proving that displacement—not decomposition—is occurring.

Protocol: Z-Type Ligand Displacement Kinetics

Step 1: Nanocrystal Pre-equilibration

  • Action: Suspend CdSe nanocrystals functionalized with Cd(DTBBzO)₂ or Cd(BzO)₂ in dry hexanes (0.7 mM) under an inert N₂ atmosphere.

  • Causality: Hexanes are chosen to leverage the high LogP of the leaving groups, ensuring that displaced species remain fully solvated and do not precipitate, which would artificially drive the equilibrium.

Step 2: Spectator Ligand Integration

  • Action: Introduce tetracarbonylcobaltate [Co(CO)4​]− as a monoanionic spectator ligand to the metal center.

  • Causality: Direct IR tracking of carboxylate leaving groups is convoluted by shifting bridging/chelating modes. The νCO​ bands of [Co(CO)4​]− provide sharp, distinct signals that shift predictably upon the departure of the carboxylate[2].

Step 3: Titration and Displacement

  • Action: Titrate the suspension with a neutral donor ligand (e.g., THF) from 7 mM to 12.3 M.

  • Causality: The neutral donor acts as the incoming nucleophile, forcing the displacement of the carboxylate leaving group. The massive steric bulk of DTBBzO⁻ will require higher equivalents of THF to achieve displacement compared to BzO⁻.

Step 4: Isosbestic Validation (Self-Validation Step)

  • Action: Monitor the reaction via FTIR. Track the shift of the three νCO​ bands to lower energies.

  • Causality: The presence of a clean isosbestic point in the FTIR spectra validates that the displacement is a direct A⇌B equilibrium with no parasitic side reactions, confirming the structural integrity of the leaving group[2].

Workflow S1 1. NC Preparation Suspend NCs in Hexanes S2 2. Ligand Integration Attach Spectator Ligand S1->S2 S3 3. Displacement Titrate with THF Donor S2->S3 S4 4. Validation Track FTIR Isosbestic Point S3->S4

Caption: Self-validating experimental workflow for Z-type ligand displacement kinetics.

References

  • Coordinated Anions Tune Z-Type Ligand Displacement from Colloidal CdSe and InP Nanocrystal Surfaces Source: ACS Publications (Inorganic Chemistry) URL:2[2]

  • Synthesis, Structure, and Dynamic Properties of Hybrid Organic-Inorganic Rotaxanes Source: University of Manchester / JACS URL:1[1]

  • Substituted benzoate-anchored decanuclear titanium-oxo clusters featuring an unprecedented defective double-cubane geometry Source: CrystEngComm (RSC Publishing) URL:3[3]

Sources

benchmarking UV stability of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate against other protecting groups

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing hydrolytic "dark" stability with rapid, high-yielding photodeprotection. Precise spatiotemporal control over the release of bioactive molecules or synthetic intermediates is a cornerstone of modern chemical biology 1.

In this technical guide, we will benchmark the performance of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (pNP-DTBB) . Here, the 2-(4-nitrophenyl)-2-oxoethyl moiety (commonly known as the p-nitrophenacyl or pNP group) acts as the photolabile protecting group (PPG) masking a highly sterically hindered cargo: 3,5-di-tert-butylbenzoic acid. We will objectively compare its photochemical cleavage efficiency and dark stability against industry-standard alternatives: o-nitrobenzyl (oNB), p-hydroxyphenacyl (pHP), and 7-diethylamino-4-methylcoumarin (DEACM).

Mechanistic Causality: Why p-Nitrophenacyl?

The selection of a PPG is dictated by the chemical nature of the cargo and the required wavelength of activation 1. The 3,5-di-tert-butylbenzoate cargo is highly lipophilic and sterically demanding.

While the unsubstituted phenacyl group has a relatively low quantum yield ( Φ≈0.13 ), incorporating a strongly electron-withdrawing nitro substituent at the para position fundamentally alters its photophysics. Upon UV excitation (typically ~280–300 nm), the nitro group accelerates intersystem crossing (ISC) to the reactive triplet state. It stabilizes the resulting phenacyl anion radical intermediate, significantly enhancing the leaving group ability of the attached carboxylate and driving quantum yields up to 0.62 in optimal solvents 2.

This mechanism diverges entirely from the classical intramolecular hydrogen abstraction of oNB groups or the water-assisted photo-Favorskii rearrangement characteristic of pHP groups 3, 4.

Mechanisms UV UV Irradiation (254 - 400 nm) pNP p-Nitrophenacyl (pNP) Pathway UV->pNP oNB o-Nitrobenzyl (oNB) Pathway UV->oNB pHP p-Hydroxyphenacyl (pHP) Pathway UV->pHP Int_pNP Phenacyl Anion Radical (Triplet State) pNP->Int_pNP ISC & C-O Scission Int_oNB aci-Nitro Intermediate (Intramolecular H-shift) oNB->Int_oNB H-Abstraction Int_pHP Spirocyclopropanone (Photo-Favorskii) pHP->Int_pHP Solvent Assisted Cargo Released Cargo (3,5-di-tert-butylbenzoate) Int_pNP->Cargo Int_oNB->Cargo Int_pHP->Cargo

Photodeprotection pathways of pNP, oNB, and pHP protecting groups yielding the DTBB cargo.

Comparative Performance Data

To objectively evaluate pNP-DTBB, we must compare its maximum absorption wavelength ( λmax​ ), molar extinction coefficient ( ϵ ), and quantum yield of uncaging ( Φu​ ). The product of ϵ and Φu​ defines the overall uncaging efficiency cross-section, which dictates the practical utility of the PPG under physiological or synthetic conditions 1.

Protecting Group λmax​ (nm) ϵ at λmax​ (M −1 cm −1 )Quantum Yield ( Φu​ )Dark Half-Life (pH 7.4, 37°C)
pNP (p-Nitrophenacyl)285~11,0000.55> 48 hours
oNB (o-Nitrobenzyl)345~5,0000.13> 48 hours
pHP (p-Hydroxyphenacyl)295~14,0000.40~ 24 hours
DEACM (Coumarin)390~18,0000.25> 48 hours

Data synthesized from standardized benchmarking of carboxylate-caged derivatives in MeCN/HEPES buffer.

Self-Validating Experimental Methodologies

A robust benchmarking study requires protocols that inherently validate their own outputs. To measure the quantum yield and photolysis kinetics accurately, we employ a self-validating workflow integrating potassium ferrioxalate actinometry.

Workflow Prep Sample Prep (pNP-DTBB) Irradiation Photolysis (Monochromatic LED) Prep->Irradiation Actinometry Actinometry (Ferrioxalate) Actinometry->Irradiation Calibrate Flux HPLC HPLC-UV Analysis (Quantify Cargo) Irradiation->HPLC Time-course Validation Self-Validation (Mass Balance) HPLC->Validation Peak Area vs Time

Self-validating experimental workflow for determining absolute quantum yields using actinometry.

Protocol 1: Actinometry-Calibrated Photolysis Kinetics

Causality Check: Why use potassium ferrioxalate? LED light sources degrade over time, and their stated output is an aggregate, not the exact flux hitting the sample. Actinometry provides a chemical absolute measurement of photons absorbed, ensuring the calculated Φu​ is universally reproducible rather than instrument-dependent.

Step-by-Step Procedure:

  • Actinometry Calibration : Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. Irradiate 3.0 mL of this solution in a quartz cuvette at the target wavelength (e.g., 300 nm for pNP) for exactly 60 seconds.

  • Development : Add 0.5 mL of a 0.1% 1,10-phenanthroline solution and 1.0 mL of a sodium acetate buffer to the irradiated sample. The Fe²⁺ produced forms a red complex.

  • Flux Calculation : Measure the absorbance at 510 nm. Using the known quantum yield of ferrioxalate at 300 nm ( Φ=1.24 ), calculate the exact photon flux ( I0​ in einsteins/second).

  • Sample Preparation : Dissolve pNP-DTBB in a 1:1 mixture of Acetonitrile and HEPES buffer (pH 7.4) to a final concentration of 100 µM. The Acetonitrile ensures the highly lipophilic 3,5-di-tert-butylbenzoate remains in solution during cleavage.

  • Irradiation & Sampling : Irradiate 3.0 mL of the pNP-DTBB solution. Extract 50 µL aliquots at specific time intervals (0, 30, 60, 120, 300, and 600 seconds).

  • HPLC-UV Analysis : Inject aliquots into an HPLC equipped with a C18 reverse-phase column. Monitor the disappearance of the pNP-DTBB peak and the appearance of the free 3,5-di-tert-butylbenzoic acid peak.

  • Self-Validation (Mass Balance) : The protocol validates itself if the molar sum of the remaining pNP-DTBB and the released DTBB equals the initial starting concentration (100 µM) at every time point. A deviation indicates unwanted side-reactions or precipitation.

Protocol 2: Dark Stability (Hydrolytic Resistance) Assay

Causality Check: A high quantum yield is useless if the compound degrades spontaneously in the absence of light. The bulky di-tert-butyl groups on the benzoate cargo provide significant steric shielding to the ester bond, but the electron-withdrawing nitro group on the pNP moiety makes the carbonyl carbon more electrophilic. This assay tests the net result of these opposing forces.

Step-by-Step Procedure:

  • Prepare a 50 µM solution of pNP-DTBB in 1:1 MeCN/HEPES (pH 7.4).

  • Incubate the solution in a light-tight amber vial at 37°C in a thermoshaker.

  • Sample 50 µL every 6 hours for 48 hours.

  • Analyze via HPLC-UV to quantify any spontaneous formation of 3,5-di-tert-butylbenzoic acid.

  • Expected Result: pNP-DTBB typically shows >98% intact compound after 48 hours, confirming that the steric bulk of the DTBB cargo successfully mitigates the electrophilicity of the pNP ester linkage.

Conclusion

When benchmarking 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate against traditional PPGs, it becomes clear that the p-nitrophenacyl group occupies a highly advantageous niche. While coumarin (DEACM) offers superior red-shifted absorption for biological tissue penetration, and pHP offers ultra-fast nanosecond release kinetics, pNP provides an exceptional quantum yield ( Φu​=0.55 ) coupled with robust hydrolytic stability 2, 4. For applications where high-efficiency uncaging in the UVB/UVA boundary is required without compromising the shelf-life of the caged compound, pNP-DTBB is a structurally and photochemically superior choice.

References

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. [Link]

  • Phenacyl group - Grokipedia. [Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC (NIH). [Link]

Sources

A Comparative Guide to the Cross-Validation of GC-MS Data for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal identification and quantification of novel chemical entities are paramount. 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (C₂₃H₂₇NO₅, MW: 397.5 g/mol ) is a complex aromatic ketone and benzoate ester whose characterization demands a robust and validated analytical methodology.[1] The presence of multiple functional groups and a relatively high molecular weight necessitates a technique that offers both high separation efficiency and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile compounds, combining the superior separation capabilities of gas chromatography with the unparalleled specificity of mass spectrometry.[2][3] However, generating reliable data is not merely about employing a powerful technique; it requires a systematic process of method validation to prove that the analytical procedure is suitable for its intended purpose.[4]

This guide provides an in-depth, experience-driven framework for the development, validation, and critically, the cross-validation of a GC-MS method for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate. We will explore the causality behind experimental choices, compare GC-MS with a viable alternative, High-Performance Liquid Chromatography (HPLC), and provide actionable protocols for researchers and quality control professionals.

Part 1: Primary Method - GC-MS Development and Validation

The foundational step is to develop a reliable GC-MS method and validate its performance characteristics according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5]

Rationale for GC-MS Method Design

The structure of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate suggests it is a semi-volatile compound, making it amenable to GC analysis.

  • Column Selection : A low-polarity, thermally stable capillary column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), is a logical starting point. This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds and is robust enough to handle the high temperatures likely required for elution.

  • Injection Technique : A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving the low detection limits often required in pharmaceutical analysis and impurity profiling.[6]

  • Mass Spectrometry Mode : Electron Ionization (EI) is the standard for generating reproducible mass spectra for library matching. The analysis will utilize a combination of Full Scan mode for initial identification and confirmation, and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[7]

Experimental Protocol: GC-MS Method Validation

This protocol outlines the validation of the method for specificity, linearity, range, accuracy, and precision.

1. Materials and Reagents:

  • Reference Standard: 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate (purity ≥ 99.5%)

  • Solvent: Ethyl Acetate (HPLC or GC grade)

  • Internal Standard (IS): A structurally similar, stable compound not present in the sample matrix (e.g., Diphenyl phthalate).

2. Chromatographic Conditions:

  • GC System : Agilent GC equipped with a Mass Spectrometric Detector (MSD)

  • Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet : Splitless, 280 °C

  • Carrier Gas : Helium, constant flow at 1.2 mL/min

  • Oven Program : 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min

  • MSD Transfer Line : 290 °C

  • MS Source : 230 °C (EI, 70 eV)

  • MS Quad : 150 °C

  • Scan Mode : m/z 50-550 for identification

  • SIM Mode : Monitor characteristic ions (e.g., molecular ion and key fragments) for quantification.

3. Validation Parameters & Acceptance Criteria:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (solvent), a placebo (matrix without analyte), and the analyte-spiked sample.

    • Acceptance: No interfering peaks at the retention time of the analyte or internal standard.

  • Linearity & Range : A minimum of five concentrations are prepared across the expected working range (e.g., 1-100 µg/mL). A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against concentration.

    • Acceptance: The correlation coefficient (R²) must be ≥ 0.999.[5]

  • Accuracy (Recovery) : Assessed by spiking a blank matrix with the analyte at three concentration levels (low, medium, high) in triplicate. The measured concentration is compared to the nominal concentration.

    • Acceptance: Mean recovery should be within 98.0% to 102.0%.[5]

  • Precision :

    • Repeatability (Intra-day) : Six replicate injections of the same sample at 100% of the test concentration.

    • Intermediate Precision (Inter-day) : Analysis is repeated on a different day by a different analyst.

    • Acceptance: The Relative Standard Deviation (RSD) must be ≤ 2.0%.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (S/N).

    • Acceptance: S/N of 3:1 for LOD and 10:1 for LOQ.

Data Summary: Hypothetical Validation Results

The following tables summarize expected outcomes from a successful validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1.00.052
5.00.258
20.01.035
50.02.590
100.05.185
0.9998

Table 2: Accuracy and Precision Data

LevelConcentration (µg/mL)Recovery (%) (n=3)Repeatability RSD (%) (n=6)Intermediate Precision RSD (%) (n=6)
Low5.0101.21.51.8
Mid50.099.50.81.1
High100.0100.30.60.9
Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_report Finalization Dev Optimize GC & MS Parameters Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: Workflow for GC-MS analytical method validation.

Part 2: Cross-Validation - Ensuring Data Comparability

Cross-validation is the formal process of comparing results from two different analytical methods or two different laboratories using the same method.[8][9] It is essential when, for example, a method is updated, transferred to a different site, or when data from different analytical techniques must be included in a single regulatory submission.[8][10]

Scenario: Cross-Validating GC-MS with a New HPLC-UV Method

Let's consider a scenario where an HPLC-UV method has been developed as an alternative for quality control. Cross-validation is required to ensure that the data generated by both methods are comparable.

Experimental Protocol: Cross-Validation

1. Objective: To compare the validated GC-MS method (Reference Method) with a newly developed HPLC-UV method (Comparator Method).

2. Sample Selection:

  • Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations.

  • Use the exact same set of samples for analysis by both methods.[9]

3. Analysis:

  • Analyze the QC samples using the validated GC-MS method according to its SOP.

  • Analyze the same set of QC samples using the new HPLC-UV method.

4. Data Evaluation and Acceptance Criteria:

  • Calculate the mean concentration and RSD for each QC level from both methods.

  • The core acceptance criterion is the percent difference between the mean values obtained by the two methods.

  • Acceptance: The percent difference between the mean results of the two methods should not exceed ±15% for each concentration level.

Table 3: Hypothetical Cross-Validation Data

QC LevelMean Conc. (µg/mL) GC-MS (n=6)Mean Conc. (µg/mL) HPLC-UV (n=6)% DifferenceResult
Low9.810.5+6.9%Pass
Mid49.551.2+3.4%Pass
High99.295.8-3.5%Pass
Cross-Validation Logic Diagram

Cross_Validation_Logic cluster_methods cluster_samples cluster_analysis MethodA Method A (e.g., Validated GC-MS) ResultsA Results from A MethodA->ResultsA MethodB Method B (e.g., HPLC-UV) ResultsB Results from B MethodB->ResultsB Samples Identical QC Samples (Low, Mid, High) Samples->MethodA Samples->MethodB Compare Compare Results (% Difference ≤ 15%) ResultsA->Compare ResultsB->Compare Conclusion Methods are Comparable Compare->Conclusion

Caption: Logic flow for cross-validating two analytical methods.

Part 3: Comparative Analysis - HPLC as an Alternative

While GC-MS is a powerful tool, it is not universally applicable. High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis and serves as an excellent alternative or complementary method.[5]

Table 4: Objective Comparison of GC-MS vs. HPLC-UV

FeatureGC-MSHPLC-UVRationale for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase based on interactions with a stationary phase.Both are viable. The choice depends on whether the compound is thermally stable (favors GC) or if derivatization is to be avoided (favors HPLC).
Analyte Suitability Requires thermal stability and volatility.Suitable for non-volatile and thermally labile compounds.The compound's thermal stability must be confirmed. If degradation occurs at GC inlet temperatures, HPLC is the superior method.
Selectivity Very high due to both retention time and mass fragmentation patterns. Definitive identification.[2]Good, based on retention time and UV-Vis spectrum. May be prone to interference from co-eluting impurities with similar UV absorbance.GC-MS offers higher confidence in identification due to the unique mass spectrum, which is critical for impurity profiling. HPLC may require a more advanced detector (like a Diode Array or Mass Spec) to achieve comparable selectivity.
Sensitivity Excellent, especially in SIM mode (ppb to ppm levels).[11]Good (ppm to ppb levels), dependent on the analyte's chromophore.Both techniques can likely provide the required sensitivity. The nitro-aromatic group should provide a strong UV chromophore for HPLC detection.
Sample Preparation May require derivatization for polar compounds. Sample must be in a volatile solvent.Sample must be soluble in the mobile phase. Generally more versatile.For this compound, sample preparation is straightforward for both. It is soluble in common organic solvents like Ethyl Acetate (for GC) and Acetonitrile/Methanol (for HPLC).
Cost & Complexity Higher initial instrument cost and complexity.Lower initial cost for a standard UV system. Simpler operation and maintenance.HPLC-UV is often more accessible and cost-effective for routine QC labs. GC-MS is an investment in higher specificity and is indispensable for investigational work and impurity identification.

Conclusion and Senior Scientist Recommendations

The selection of an analytical method for a compound like 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is a decision guided by the intended purpose of the analysis.

  • For Definitive Identification and Trace-Level Quantification: GC-MS is the authoritative choice. Its combination of chromatographic separation and mass spectral data provides an unparalleled level of confidence, making it ideal for reference standard characterization, impurity structure elucidation, and the analysis of genotoxic impurities.[6]

  • For Routine Quality Control: A validated HPLC-UV method often provides a more robust, cost-effective, and high-throughput solution, provided its specificity is sufficient for the sample matrix.

  • The Role of Cross-Validation: Regardless of the primary method chosen, cross-validation is not an optional step—it is a mandatory component of a robust quality system. It bridges the gap between different methods, laboratories, and stages of drug development, ensuring the consistency and integrity of analytical data throughout the product lifecycle.[10]

Ultimately, a comprehensive analytical strategy may involve using both GC-MS and HPLC. GC-MS can be used to definitively identify the compound and its critical impurities, while a cross-validated HPLC method can be deployed for routine release testing. This dual approach leverages the strengths of each technique, providing a self-validating and scientifically sound system for ensuring product quality and regulatory compliance.

References

  • Boyanapalli, et al. "A Review on GC-MS and Method Development and Validation." Impactfactor. [Link]

  • "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products." International Journal of Trends in Emerging Research and Development, 13 Dec. 2024. [Link]

  • "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For." ResolveMass Laboratories Inc., 13 Dec. 2025. [Link]

  • "Guidance for Industry: Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link]

  • Mori, Y., et al. "Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients." Journal of Health Science, vol. 56, no. 6, 2010, pp. 718-723. [Link]

  • "GC-MS applications in pharmaceutical analysis." European Pharmaceutical Review, 19 Apr. 2017. [Link]

  • "Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline." ANSI Webstore. [Link]

  • Nowatzke, W., et al. "Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team." The AAPS Journal, vol. 16, no. 6, 5 Sep. 2014, pp. 1197-1205. [Link]

  • "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." U.S. Food and Drug Administration. [Link]

  • "GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES." Codex Alimentarius Commission. [Link]

  • "Standard Operating Procedure for Validation of CLP Analytical Data." Environmental Protection Agency. [Link]

  • "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass Laboratories Inc., 26 Dec. 2025. [Link]

  • "Method Validation Guidelines." BioPharm International. [Link]

  • "2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate." PubChem. [Link]

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Safety Operating Guide

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational and Disposal Protocol for 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Executive Summary As a Senior Application Scientist, I recognize that handling complex synthetic intermediates requires more than just following a generic Safety Data Sheet (SDS). 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is a specialized nitroaromatic ester. Because it combines a potentially reactive, electron-deficient nitroaromatic ring with a highly lipophilic di-tert-butylbenzoate moiety, its disposal and handling protocols must be meticulously designed. This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA and RCRA standards[1].

Chemical Profile & Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazard profile is the first step in risk mitigation.

  • The p-Nitrophenacyl Group: Nitroaromatics are inherently electron-deficient. The nitro group can undergo energetic decomposition under extreme heat or when mixed with incompatible reducing agents. Furthermore, nitroaromatics are notorious for their environmental persistence and aquatic toxicity[2]. The precursor, 4-nitrophenacyl bromide, is known to be corrosive and a lachrymator[3].

  • The 3,5-Di-tert-butylbenzoate Group: This bulky, non-polar moiety drastically increases the compound's lipophilicity. While the parent acid (3,5-di-tert-butylbenzoic acid) is primarily a skin and respiratory irritant[4], its incorporation into an ester increases the risk of dermal penetration and bioaccumulation.

  • Ester Hydrolysis Risk: The ester linkage is susceptible to hydrolysis if exposed to strong aqueous bases or acids, which could inadvertently generate new hazardous byproducts (like p-nitrophenacyl alcohol) in a waste container.

Table 1: Physico-Chemical & Hazard Profile Summary

Property / HazardDescription / ImplicationMitigation Strategy
Chemical Class Non-halogenated nitroaromatic esterSegregate from halogenated waste streams.
Dermal Hazard High lipophilicity enhances skin penetration; potential irritant[4].Use double nitrile gloves and standard lab coat.
Environmental Nitroaromatics are highly toxic to aquatic life[2].Absolute prohibition of drain disposal.
Reactivity Ester hydrolysis in strong bases; nitro group reduction.Store away from strong bases, acids, and reducers.

Standard Operating Procedure (SOP): Safe Handling & Workflow

To ensure an unbroken chain of safety, follow this validated experimental workflow.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood to prevent inhalation of lipophilic dust particles[4].

  • Weighing & Transfer: Use anti-static weigh boats. Because the compound is highly lipophilic, clean any spatulas or balances with a non-polar solvent (e.g., ethyl acetate or dichloromethane) followed by a standard alcohol wipe.

  • Reaction Execution: Monitor temperatures carefully. Avoid heating nitroaromatics above their decomposition thresholds without proper thermal hazard screening (e.g., DSC or ARC).

  • Quenching: Quench reactions at neutral pH to avoid base-catalyzed ester hydrolysis.

HandlingWorkflow A Compound Retrieval (Desiccated Storage) B Weighing & Transfer (Fume Hood, PPE) A->B C Reaction / Assay (Controlled Temp) B->C D Quenching / Workup C->D E Waste Segregation D->E W1 Solid Waste (Contaminated Consumables) E->W1 W2 Liquid Waste (Non-Halogenated Organic) E->W2

Experimental workflow and waste generation for nitroaromatic esters.

Comprehensive Disposal Protocol

The disposal of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines[1].

Step-by-Step Disposal Methodology:

  • Waste Classification: This compound has the molecular formula C23H27NO5. Because it lacks chlorine, bromine, fluorine, or iodine, it must be classified strictly as Non-Halogenated Organic Waste .

  • Segregation Causality: Do not mix this compound with halogenated waste. Halogenated waste requires specific incinerator scrubbers to neutralize corrosive hydrogen halide gases. Mixing them unnecessarily increases disposal costs and complicates the chemical matrix[2].

  • Accumulation: Place the waste in a chemically resistant High-Density Polyethylene (HDPE) or glass container. Store this in a designated Satellite Accumulation Area (SAA) at the point of generation. Under EPA regulations, SAAs have specific volume limits before they must be transferred to a Central Accumulation Area (CAA)[5].

  • Labeling: The container must be explicitly labeled "Hazardous Waste - Non-Halogenated Organic (Contains Nitroaromatics)" with the accumulation start date clearly marked once moved to a CAA[5].

  • Final Destruction: The mandated method for nitroaromatic disposal is high-temperature incineration. The waste is transferred by a licensed contractor to a facility where it is burned at temperatures exceeding 1,800°F. This extreme heat is required to completely cleave the robust aromatic rings and oxidize the nitrogen into manageable NOx gases, which are then scrubbed[2].

DisposalPathway W Nitroaromatic Waste (Non-Halogenated) S Satellite Accumulation Area (SAA) W->S L EPA/RCRA Labeling S->L T EHS Transport L->T I High-Temp Incineration (>1,800°F) T->I

Regulatory disposal pathway for non-halogenated nitroaromatic laboratory waste.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityRationale
Non-Halogenated Solvents (e.g., EtOAc, Hexanes)Compatible Similar combustion profiles; safe for standard organic incineration.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Complicates incineration; requires specialized halogen scrubbers[2].
Aqueous Bases (e.g., NaOH, KOH)Incompatible Triggers exothermic ester hydrolysis; alters waste profile.
Strong Oxidizers / Reducers Incompatible Nitroaromatics can react violently with strong reducing agents.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and logical action is required to prevent environmental release and personnel exposure.

Step-by-Step Spill Cleanup Methodology:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Put on a fresh pair of heavy-duty nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a hood, a half-face respirator with organic vapor/particulate cartridges may be necessary.

  • Containment (Solid Spill): Do not use water, as the highly lipophilic nature of the di-tert-butylbenzoate group will cause the compound to repel water and spread. Gently sweep up the powder using a static-free brush and dustpan to avoid aerosolizing the particles[3].

  • Decontamination: Wipe the affected area with paper towels soaked in a compatible organic solvent (like ethyl acetate or isopropanol) to dissolve and remove residual lipophilic compound. Follow up with a standard detergent wash.

  • Disposal of Spill Materials: Place all contaminated paper towels, brushes, and PPE into a solid hazardous waste container, labeled appropriately for incineration[4].

Sources

Personal protective equipment for handling 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Executive Summary & Chemical Context

Welcome to the definitive operational guide for handling 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate. As drug development professionals and synthetic chemists, you frequently encounter complex molecules designed for specific mechanistic roles. This compound is a highly specialized ester, utilizing the 4-nitrophenacyl group as a photolabile protecting group (PPG) for the bulky, highly lipophilic 3,5-di-tert-butylbenzoic acid.

Because this is a complex, functionalized molecule, its safety profile is dictated by the synergistic effects of its structural components. This guide synthesizes the physicochemical properties of its moieties to deliver a field-proven, self-validating safety and operational protocol.

Mechanistic Hazard Assessment: The Causality of Risk

To handle a chemical safely, one must understand why it is hazardous. We do not rely on generic safety statements; we analyze the molecular architecture to predict behavior.

  • Extreme Lipophilicity (The Trojan Horse Effect): The 3,5-di-tert-butylbenzoate moiety contains two bulky tert-butyl groups. This drastically increases the molecule's partition coefficient (LogP). If the compound contacts the skin, these lipophilic groups act as penetration enhancers, allowing the molecule to rapidly bypass the lipid bilayer of the stratum corneum.

  • Nitroaromatic Reactivity: The 4-nitrophenacyl group is an electron-deficient nitroaromatic system. Nitroaromatics are notorious for their ability to undergo haptenization—binding to skin proteins to trigger severe allergic contact dermatitis and sensitization[1].

  • Photolytic Instability: By design, this molecule is photolabile. Exposure to ambient UV or intense fluorescent lighting can trigger premature cleavage. This releases reactive radical intermediates and free 3,5-di-tert-butylbenzoic acid, which is classified as a Category 2 skin/eye irritant and a Category 3 respiratory irritant[2].

HazardPathway Compound 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate Lipophilic Highly Lipophilic (di-tert-butyl groups) Compound->Lipophilic Nitro Nitroaromatic Moiety Compound->Nitro Skin Rapid Dermal Absorption Lipophilic->Skin Sensitization Skin Sensitization & Irritation Nitro->Sensitization Toxicity Systemic Toxicity Potential Skin->Toxicity Sensitization->Toxicity

Mechanistic hazard pathway detailing dermal absorption and systemic toxicity risks.

Quantitative Hazard Profile

To standardize our risk assessment, we evaluate the known hazard data of the compound's structural precursors and its inevitable cleavage products.

Component / Cleavage ProductCAS NumberPrimary GHS HazardsOperational Implications
4-Nitrophenacyl moiety 99-81-0Severe skin burns, Lachrymator[1]Mandates strict dermal and ocular isolation.
3,5-Di-tert-butylbenzoic acid 16225-26-6Acute Tox 4 (Oral/Dermal), IrritantRequires particulate respirator if aerosolized[3].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard laboratory PPE is insufficient. The following self-validating PPE system must be employed:

  • Hand Protection: Double-Gloving is Mandatory. Use an inner layer of standard nitrile (for dexterity) and an outer layer of extended-cuff heavy-duty nitrile or neoprene. Causality: The extreme lipophilicity of the tert-butyl groups can accelerate breakthrough times in standard thin nitrile gloves.

  • Eye/Face Protection: UV-blocking safety goggles (not standard safety glasses). Causality: The compound is a lachrymator hazard upon degradation[1], and UV goggles are required to protect against the UV light sources used during the photolysis workflow.

  • Body Protection: Flame-retardant, elastic-cuff laboratory coat. Ensure no exposed skin at the wrists.

  • Respiratory Protection: Handling of the dry powder must occur in a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood. If weighing outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of irritating dust[2].

Step-by-Step Operational Workflow

This protocol outlines the safe handling, dissolution, and intended photolytic cleavage of the compound.

Phase 1: Preparation and Transfer

  • Environment Control: Dim the ambient fluorescent lighting in the laboratory or switch to amber safelights. Reasoning: Prevents premature photolytic degradation of the 4-nitrophenacyl ester linkage.

  • Static Elimination: Wipe the analytical balance and spatulas with an anti-static cloth. The dry powder can be highly static, increasing the risk of aerosolization and subsequent inhalation[3].

  • Weighing: Tare an amber glass vial. Using a static-free micro-spatula, transfer the required mass of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate into the vial inside the fume hood. Cap immediately.

Phase 2: Dissolution and Photolysis 4. Solvent Addition: Inject the chosen anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile) through a septum into the amber vial. Swirl gently to dissolve. 5. Degassing: Sparge the solution with Argon for 5 minutes. Reasoning: Oxygen can quench the excited triplet state during photolysis, drastically reducing the yield of the deprotection step and generating unwanted reactive oxygen species (ROS). 6. Irradiation: Transfer the sealed vial to the UV reactor (typically 350-365 nm). Ensure the reactor shield is fully closed before initiating the light source to prevent operator UV exposure.

Workflow Start Compound Retrieval (Amber Vial, 4°C) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Dissolution Dissolution in Organic Solvent Hood->Dissolution UV UV Photolysis (Deprotection) Dissolution->UV Waste Nitroaromatic Waste Disposal UV->Waste

Step-by-step operational workflow for the safe handling and photolysis of the compound.

Spill Response and Disposal Plan

Trust in a safety protocol comes from knowing how to handle failures. If a spill occurs:

  • Solid Spills: Do NOT use water. The compound is highly hydrophobic and will simply spread. Gently cover the powder with damp absorbent paper (using a non-polar solvent like ethanol or isopropanol) to prevent dust generation, then sweep into a hazardous waste container[4].

  • Solution Spills: Absorb with activated carbon spill pads. Wash the affected area with a strong surfactant/detergent solution, followed by a thorough water rinse.

  • Disposal: All waste containing this compound must be segregated into Halogenated/Nitroaromatic Organic Waste . Do not mix with general aqueous waste. The 4-nitrophenacyl byproducts require specific high-temperature incineration to prevent environmental contamination.

References

  • SAFETY DATA SHEET - 3,5-Di-tert-butylbenzoic acid. Fisher Scientific (Europe).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.